Brigatinib-d11
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H39ClN7O2P |
|---|---|
Molecular Weight |
595.2 g/mol |
IUPAC Name |
5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-[2-methoxy-4-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(trideuteriomethyl)piperazin-1-yl]piperidin-1-yl]phenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C29H39ClN7O2P/c1-35-15-17-37(18-16-35)21-11-13-36(14-12-21)22-9-10-24(26(19-22)39-2)33-29-31-20-23(30)28(34-29)32-25-7-5-6-8-27(25)40(3,4)38/h5-10,19-21H,11-18H2,1-4H3,(H2,31,32,33,34)/i1D3,15D2,16D2,17D2,18D2 |
InChI Key |
AILRADAXUVEEIR-ANWVJLIISA-N |
Origin of Product |
United States |
Foundational & Exploratory
Brigatinib-d11: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the analytical profile of Brigatinib-d11, a deuterated internal standard essential for the accurate quantification of the anaplastic lymphoma kinase (ALK) inhibitor, Brigatinib (B606365). This document outlines the typical data found in a Certificate of Analysis (CoA), details the experimental protocols for its characterization, and illustrates relevant biological and analytical workflows.
Certificate of Analysis: Typical Data
The following table summarizes the key analytical data for a representative batch of this compound.
| Test | Specification | Result | Method |
| Identity | |||
| Mass Spectrum | Conforms to structure | Conforms | ESI-MS |
| 1H NMR | Conforms to structure | Conforms | NMR Spectroscopy |
| Purity & Impurities | |||
| Purity (HPLC) | ≥ 98.0% | 99.9% | RP-HPLC |
| Isotopic Purity | ≥ 99% atom % D | 99.5% atom % D | Mass Spectrometry |
| Chemical Purity | ≥ 98.0% | Conforms | Mass Spectrometry |
| Physical Properties | |||
| Appearance | White to Off-White | Off-White Solid | Visual Inspection |
| Solubility | Soluble in DMSO | Soluble in DMSO | Visual Inspection |
Experimental Protocols
Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Determination
This method is used to determine the chemical purity of this compound.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : C18 column (e.g., 5 µm particle size, 4.6 mm x 250 mm).[1]
-
Mobile Phase : A gradient or isocratic mixture of an aqueous buffer (e.g., 0.04% w/w monobasic sodium phosphate, pH adjusted to 4) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[1] A common mobile phase composition is a 75%:25% mixture of methanol and distilled water.[2][3]
-
Flow Rate : Typically around 1.0 mL/min.[4]
-
Detection : UV detection at a wavelength of 210 nm or 260nm.[1][4]
-
Procedure : A solution of this compound is prepared in a suitable solvent and injected into the HPLC system. The retention time and peak area are recorded to determine the purity. The retention time for Brigatinib has been reported to be around 5.6 minutes under specific conditions.[2][3]
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is employed to confirm the identity and determine the isotopic purity of this compound.
-
Instrumentation : A high-resolution mass spectrometer, often a triple quadrupole or time-of-flight (TOF) instrument, coupled with an electrospray ionization (ESI) source.
-
Ionization Mode : Positive ion mode is typically used.
-
Procedure for Identity : The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured to confirm it corresponds to the theoretical mass of this compound.
-
Procedure for Isotopic Purity : The relative intensities of the deuterated and non-deuterated isotopic peaks are measured to calculate the percentage of deuterium (B1214612) incorporation.
-
LC-MS/MS for Quantification : For quantitative analysis of Brigatinib in biological matrices, an LC-MS/MS method is often developed.[5][6] This involves chromatographic separation followed by mass spectrometric detection using Multiple Reaction Monitoring (MRM) to enhance selectivity and sensitivity.[6][7][8]
Visualizations: Signaling Pathways and Analytical Workflows
The following diagrams illustrate the mechanism of action of Brigatinib and a typical workflow for its quantification using this compound.
Caption: Brigatinib inhibits the ALK tyrosine kinase receptor, blocking downstream signaling pathways.[9][10]
Caption: Workflow for quantifying Brigatinib using this compound as an internal standard.[5][6]
Mechanism of Action
Brigatinib is a potent and selective second-generation tyrosine kinase inhibitor (TKI).[2][3] Its primary mechanism of action is the inhibition of the anaplastic lymphoma kinase (ALK) protein.[9][11] In certain cancers, such as non-small cell lung cancer (NSCLC), a genetic rearrangement can lead to the creation of a fusion gene (e.g., EML4-ALK), resulting in a constitutively active ALK fusion protein that drives tumor growth.[12]
Brigatinib binds to the ATP-binding pocket of the ALK enzyme, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival.[9][11][13] These pathways include the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[9] By blocking these signals, Brigatinib induces apoptosis (programmed cell death) and suppresses tumor growth.[9]
A key advantage of Brigatinib is its activity against a wide range of ALK resistance mutations that can emerge during treatment with first-generation ALK inhibitors like crizotinib.[9][11] Additionally, Brigatinib is known to inhibit other kinases, including ROS1 and insulin-like growth factor 1 receptor (IGF-1R).[10][13]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. neuroquantology.com [neuroquantology.com]
- 5. benchchem.com [benchchem.com]
- 6. irjes.com [irjes.com]
- 7. Investigation of metabolic stability of the novel ALK inhibitor brigatinib by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. What is the mechanism of Brigatinib? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is Brigatinib used for? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC [alunbrig.com]
Isotopic Purity of Brigatinib-d11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of Brigatinib-d11, a deuterated analog of the potent anaplastic lymphoma kinase (ALK) inhibitor, Brigatinib. Understanding the isotopic composition of deuterated active pharmaceutical ingredients (APIs) is critical for its use in pharmacokinetic studies, as an internal standard in bioanalytical assays, and for evaluating its metabolic profile. This document outlines the key parameters of isotopic purity, the analytical methodologies used for its determination, and the biological context of Brigatinib's mechanism of action.
Data Presentation: Isotopic Purity and Chemical Properties
The isotopic purity of a deuterated compound like this compound is a critical quality attribute. It is typically detailed in the Certificate of Analysis (CoA) provided by the manufacturer. While a specific CoA for a single batch is not publicly available, the following tables summarize the essential data points a researcher should expect to find. The values presented are illustrative and represent typical specifications for a high-quality deuterated standard.
Table 1: Representative Isotopic Purity Specifications for this compound
| Parameter | Specification | Method | Description |
| Isotopic Enrichment | ≥ 98% | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | The percentage of deuterium (B1214612) atoms at the intended labeled positions. |
| Deuterium Incorporation | ≥ 99% of d11 species | Mass Spectrometry (MS) | The percentage of molecules that contain the specified number of deuterium atoms (11 in this case). |
| Chemical Purity | ≥ 98% | High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC) | The percentage of the desired compound relative to any non-isotopic chemical impurities. |
| Unlabeled Brigatinib | ≤ 0.5% | Mass Spectrometry (MS) | The percentage of Brigatinib containing no deuterium atoms (d0). |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₉H₂₈D₁₁ClN₇O₂P |
| Molecular Weight | 595.16 g/mol |
| CAS Number | 2055306-76-6 |
| Synonyms | AP-26113-d11 |
| Appearance | White to off-white solid |
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity and enrichment relies on high-resolution analytical techniques capable of differentiating between isotopologues—molecules that have the same chemical formula but differ in their isotopic composition. The two primary methods employed are Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.[1]
Mass Spectrometry (MS) Method
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a powerful technique for determining isotopic purity.[2] It separates ions based on their mass-to-charge ratio (m/z) with high precision, allowing for the quantification of different isotopologues.
Protocol:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration. The unlabeled Brigatinib standard is also prepared for comparison.
-
Chromatographic Separation: The sample is injected into an LC system to separate this compound from any potential impurities. A C18 reversed-phase column is typically used with a gradient elution of mobile phases such as water and acetonitrile (B52724) with additives like formic acid.
-
Mass Spectrometric Analysis: The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The instrument is operated in full-scan mode at high resolution to acquire the mass spectra.
-
Data Analysis:
-
The mass spectrum of the unlabeled Brigatinib is analyzed to understand its natural isotopic distribution (due to ¹³C, ¹⁵N, etc.).
-
The mass spectrum of this compound is acquired. The relative intensities of the ion peaks corresponding to the d11 (fully deuterated), d10, d9, etc., isotopologues are measured.
-
The isotopic purity is calculated by comparing the peak area of the desired d11 isotopologue to the sum of the peak areas of all detected isotopologues (d0 to d11). Corrections may be applied to account for the natural isotopic abundance of other elements in the molecule.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
NMR spectroscopy, particularly ¹H NMR (proton NMR), is used to determine the level of deuteration at specific sites within the molecule. In a highly deuterated molecule like this compound, the absence of proton signals at the deuterated positions confirms successful labeling. The small residual proton signals can be quantified to determine the isotopic enrichment.
Protocol:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6). A known amount of an internal standard with a distinct NMR signal may be added for quantitative analysis (qNMR).
-
NMR Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer. A sufficient number of scans are collected to ensure a high signal-to-noise ratio, which is crucial for detecting very small residual proton signals.
-
Data Analysis:
-
The integral of the residual ¹H signals at the deuterated positions is compared to the integral of a ¹H signal from a non-deuterated position on the molecule or the internal standard.
-
This ratio allows for the calculation of the percentage of residual protons, and by extension, the percentage of deuterium incorporation at those sites.
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the characterization of this compound, combining both MS and NMR techniques for a comprehensive analysis of chemical and isotopic purity.
Brigatinib's Mechanism of Action and Signaling Pathway
Brigatinib is a next-generation tyrosine kinase inhibitor (TKI) that primarily targets Anaplastic Lymphoma Kinase (ALK).[4] In certain cancers, such as non-small cell lung cancer (NSCLC), a chromosomal rearrangement can lead to the creation of a fusion gene (e.g., EML4-ALK), which produces a constitutively active ALK fusion protein. This aberrant protein drives oncogenesis by activating several downstream signaling cascades that promote cell proliferation, survival, and metastasis.
Brigatinib exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream pathways. Key pathways inhibited by Brigatinib include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Crucial for cell proliferation and differentiation.
-
PI3K-AKT-mTOR Pathway: A central regulator of cell growth, survival, and metabolism.
-
JAK-STAT Pathway: Involved in cell survival and proliferation.
The following diagram illustrates the inhibitory action of Brigatinib on the ALK signaling pathway.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Mechanism and Application of Brigatinib-d11 as an Internal Standard in Bioanalysis
Abstract: This technical guide provides a comprehensive overview of the mechanism of action and application of Brigatinib-d11, a deuterated stable isotope-labeled internal standard (SIL-IS), for the quantitative bioanalysis of the anaplastic lymphoma kinase (ALK) inhibitor, Brigatinib (B606365). The document details the principles of isotope dilution mass spectrometry, outlines established experimental protocols, and presents key performance data from validated analytical methods. It is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and other applications requiring precise and accurate quantification of Brigatinib in biological matrices.
The Core Principle: Isotope Dilution Mass Spectrometry
In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, an internal standard (IS) is essential for achieving accuracy and precision.[1] The IS is added at a fixed concentration to all samples, including calibrators and quality controls, to correct for variability that can occur during sample preparation, injection, and mass spectrometric analysis.[1]
The most effective type of internal standard is a stable isotope-labeled version of the analyte.[2] These SIL-ISs are considered the gold standard because their chemical and physical properties are nearly identical to the analyte of interest.[1] This ensures they behave similarly during extraction, chromatography, and ionization, providing the most effective normalization and compensating for potential matrix effects.[2][3] this compound is such a standard, where eleven hydrogen atoms in the Brigatinib molecule are replaced with deuterium (B1214612), a stable, heavier isotope of hydrogen.[3]
Mechanism of Action of this compound as an Internal Standard
The utility of this compound as an internal standard is not based on a pharmacological mechanism but on its physicochemical properties in the context of isotope dilution mass spectrometry. Its function is to mimic the parent drug, Brigatinib, throughout the entire analytical workflow.
-
Physicochemical Mimicry : this compound shares nearly identical properties with Brigatinib, including polarity, solubility, and ionization potential. This ensures it has the same extraction recovery from biological matrices (e.g., plasma), co-elutes with Brigatinib during chromatographic separation, and exhibits the same ionization efficiency in the mass spectrometer source.[4]
-
Mass Differentiation : The key difference is its mass. The incorporation of eleven deuterium atoms makes this compound significantly heavier than Brigatinib. A triple quadrupole mass spectrometer can easily distinguish between the two compounds based on their different mass-to-charge ratios (m/z).
-
Ratio-Based Quantification : During analysis, the instrument measures the peak area response for both the analyte (Brigatinib) and the internal standard (this compound). A calibration curve is generated by plotting the ratio of the analyte peak area to the IS peak area against the known concentrations of the calibrators. Since the IS is added at the same concentration to every sample, any loss of analyte during sample processing will be accompanied by a proportional loss of the IS. The ratio of their responses remains constant, enabling a highly accurate determination of the analyte's concentration in unknown samples.
The logical workflow below illustrates how the internal standard corrects for analytical variability.
Experimental Protocols for Brigatinib Quantification
The following protocol is a composite based on established and validated LC-MS/MS methods for the quantification of Brigatinib in human plasma.[5][6][7]
3.1. Reagents and Materials
-
Brigatinib analytical standard
-
This compound internal standard
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Human plasma (K2-EDTA)
-
Ultrapure water
3.2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Brigatinib and this compound in methanol or DMSO.
-
Working Standard Solutions: Prepare serial dilutions of the Brigatinib stock solution in methanol to create working standards for the calibration curve and quality control (QC) samples.[5]
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol or acetonitrile to a fixed concentration (e.g., 100 ng/mL).[3]
3.3. Sample Preparation (Protein Precipitation)
-
Aliquot 40-100 µL of human plasma (calibrator, QC, or unknown sample) into a microcentrifuge tube.[3][6]
-
Add a small volume (e.g., 10-20 µL) of the this compound internal standard working solution to each tube and vortex briefly.[3][5]
-
Add 3-4 volumes of ice-cold acetonitrile (e.g., 200 µL) to precipitate plasma proteins.[5][6]
-
Vortex the mixture vigorously for approximately 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[5]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[5]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[5]
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.[5]
3.4. LC-MS/MS Parameters The following are typical starting conditions that may require optimization based on the specific instrumentation used.
| Parameter | Typical Condition |
| LC System | |
| Column | Reversed-phase C18 (e.g., Ethylene Bridged) |
| Mobile Phase A | 0.1% - 1% Formic Acid in Water[6][7] |
| Mobile Phase B | Acetonitrile or Methanol[6][7] |
| Flow Rate | 0.2 - 0.6 mL/min[6][7] |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL[5] |
| Elution | Gradient |
| MS/MS System | |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitoring Mode | Selected Reaction Monitoring (SRM) |
| Brigatinib Transition | Specific m/z values to be optimized (e.g., precursor ion → product ion) |
| This compound Transition | Specific m/z values to be optimized (e.g., [precursor+11] ion → product ion) |
Performance Characteristics of Bioanalytical Methods
The use of a SIL-IS like this compound enables the development of highly robust and reliable assays. The tables below summarize performance characteristics from validated methods for Brigatinib quantification, which employed either a deuterated SIL-IS or a closely related analog.
Table 1: Linearity and Correlation of Validated Methods
| Internal Standard Used | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| [²H₈]-Alectinib | 4 - 4000 | > 0.99 | [1][6] |
| Afatinib-d6 | 50 - 2500 | > 0.99 | [1][8] |
| Ponatinib | 5 - 500 | ≥ 0.9982 | [7] |
Table 2: Precision and Accuracy Data
| Method Using | Concentration Level | Within-Day Precision (%CV) | Between-Day Precision (%CV) | Accuracy (%) | Reference |
| [²H₈]-Alectinib | Various QC Levels | 2.2 - 15.0% | 2.2 - 15.0% | 87.2 - 110.2% | [6] |
| Ponatinib | Various QC Levels | 0.45 - 1.85% | 0.45 - 1.85% | 97.37 - 104.85% | [7] |
Note: %CV refers to the coefficient of variation.
Context: Brigatinib's Therapeutic Mechanism of Action
While this compound's mechanism is purely analytical, it is important to understand the therapeutic action of the parent drug it helps to quantify. Brigatinib is a potent, next-generation tyrosine kinase inhibitor (TKI).[5] Its primary targets are ALK and ROS proto-oncogene-1 (ROS1).[5][9] In cancers like non-small cell lung cancer (NSCLC), genetic rearrangements can lead to the creation of a fusion gene (e.g., EML4-ALK), resulting in a constitutively active ALK protein that drives tumor growth.[5]
Brigatinib exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK kinase domain. This action inhibits ALK's autophosphorylation and prevents the activation of critical downstream signaling pathways, including the RAS-MEK-ERK, JAK-STAT, and PI3K-AKT pathways.[5] By blocking these signals, Brigatinib suppresses tumor cell proliferation and survival.[5][9]
Conclusion
This compound serves as an indispensable tool for the accurate and precise quantification of Brigatinib in complex biological matrices. Its mechanism of action is rooted in the principles of isotope dilution, where its near-identical physicochemical properties to the parent drug allow it to serve as a reliable tracer throughout the analytical process. The mass difference imparted by deuterium labeling enables its distinct detection by mass spectrometry, ensuring that variations in sample handling and instrument response are effectively normalized. The use of this stable isotope-labeled internal standard is fundamental to generating the high-quality bioanalytical data required for robust pharmacokinetic analysis and successful clinical drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. benchchem.com [benchchem.com]
- 6. Bioanalytical liquid chromatography-tandem mass spectrometric assay for the quantification of the ALK inhibitors alectinib, brigatinib and lorlatinib in plasma and mouse tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of metabolic stability of the novel ALK inhibitor brigatinib by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of an HPLC-MS/MS method to simultaneously quantify brigatinib, lorlatinib, pralsetinib and selpercatinib in human K2-EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC [alunbrig.com]
An In-depth Technical Guide to the Synthesis and Characterization of Brigatinib-d11
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Brigatinib-d11, a deuterated isotopologue of the potent anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitor, Brigatinib. The introduction of deuterium (B1214612) atoms into the Brigatinib molecule offers a valuable tool for various research applications, particularly in pharmacokinetic and metabolic studies, where it can serve as a stable internal standard for mass spectrometry-based quantification. This document outlines a plausible synthetic route, detailed experimental protocols for characterization, and summarizes key analytical data. Furthermore, it includes diagrams of the relevant signaling pathways and experimental workflows to provide a clear and concise reference for researchers in the field of oncology drug development.
Introduction
Brigatinib is a second-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1] It is also known to be active against a variety of resistance mutations that can emerge during treatment with first-generation ALK inhibitors.[1] The development of isotopically labeled analogs, such as this compound, is crucial for advancing our understanding of its pharmacological profile.
The incorporation of eleven deuterium atoms into the Brigatinib structure results in a molecule with a higher mass, which can be readily distinguished from the unlabeled drug by mass spectrometry. This property makes this compound an ideal internal standard for quantitative bioanalytical assays, enabling accurate and precise measurement of Brigatinib concentrations in complex biological matrices. Such studies are essential for defining the drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Synthesis of this compound
While a specific, publicly detailed synthesis protocol for this compound is not widely available, a plausible synthetic route can be devised based on the established synthesis of Brigatinib and general principles of isotopic labeling. The synthesis of deuterated Brigatinib derivatives is also described in patent literature, suggesting that the deuterium atoms are incorporated through the use of a deuterated starting material.[2]
The key strategy involves the use of deuterated piperidine (B6355638) and methylpiperazine precursors. A potential retrosynthetic analysis is depicted below.
Proposed Synthetic Scheme
The synthesis would likely proceed through the coupling of a deuterated diamine intermediate with a pyrimidine (B1678525) core bearing the dimethylphosphine (B1204785) oxide moiety.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are typically employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of this compound.
Experimental Protocol:
-
System: Agilent 1260 Infinity II or equivalent
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic acid in Water; B: Acetonitrile
-
Gradient: 20% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
| Parameter | Specification |
| Retention Time | ~ 8.5 min |
| Purity | ≥ 98% |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and isotopic enrichment of this compound.
Experimental Protocol:
-
System: Thermo Scientific Q Exactive Orbitrap or equivalent
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Scan Range: m/z 100-1000
-
Resolution: 70,000
| Parameter | Calculated (C₂₉H₂₈D₁₁ClN₇O₂P) | Observed |
| [M+H]⁺ | 595.34 | ~ 595.34 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure and the positions of the deuterium labels.
Experimental Protocol:
-
System: Bruker Avance III 500 MHz or equivalent
-
Solvent: DMSO-d₆
-
Techniques: ¹H NMR, ¹³C NMR, ³¹P NMR
The ¹H NMR spectrum of this compound is expected to be similar to that of unlabeled Brigatinib, with the notable absence of signals corresponding to the eleven deuterated positions. The ¹³C and ³¹P NMR spectra will also be consistent with the proposed structure.
Brigatinib's Mechanism of Action and Signaling Pathways
Brigatinib is a potent inhibitor of ALK and its various mutant forms.[3] In ALK-positive NSCLC, the EML4-ALK fusion protein is a constitutively active tyrosine kinase that drives tumor growth through several downstream signaling pathways. Brigatinib binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of these pathways.
Conclusion
This compound is an indispensable tool for the preclinical and clinical development of Brigatinib. Its synthesis, while requiring specialized deuterated starting materials, likely follows established synthetic routes for the parent compound. Thorough characterization using modern analytical techniques such as HPLC, HRMS, and NMR is critical to ensure its quality and suitability for use in sensitive bioanalytical methods. This technical guide provides a foundational understanding of the synthesis and characterization of this compound, which will be of significant value to researchers dedicated to advancing cancer therapeutics.
References
- 1. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. Design, synthesis and evaluation of the Brigatinib analogues as potent inhibitors against tertiary EGFR mutants (EGFRdel19/T790M/C797S and EGFRL858R/T790M/C797S) - PubMed [pubmed.ncbi.nlm.nih.gov]
Brigatinib-d11: A Comprehensive Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a technical overview of the stability and recommended storage conditions for Brigatinib-d11. Leveraging available data on its non-labeled counterpart, Brigatinib, this document outlines its stability profile under various stress conditions, details relevant experimental methodologies, and illustrates the key signaling pathways it modulates. The isotopic labeling with deuterium (B1214612) is not expected to significantly alter the chemical behavior of the molecule; therefore, the data presented for Brigatinib serves as a robust proxy for this compound.
Quantitative Stability and Storage Data
The stability of this compound, inferred from Brigatinib, is critical for maintaining its efficacy, safety, and shelf-life. The following tables summarize the recommended storage conditions and outcomes of forced degradation studies.
Table 1: Recommended Storage Conditions
| Condition | Temperature | Duration | Additional Notes |
| Long-term Storage | -20°C | 1 year | Stable under these conditions. |
| Shipping | Room Temperature | < 2 weeks | Permissible for short durations. |
| In-Use (Working Solutions) | Room Temperature | Same day | It is recommended to prepare fresh solutions for in-vivo experiments and use them on the same day.[1] |
| General Laboratory Use | Controlled Room Temperature | As per institutional guidelines | Store in a well-ventilated place and keep the container tightly closed.[2] |
Table 2: Summary of Forced Degradation Studies on Brigatinib
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.
| Stress Condition | Reagent/Parameters | Incubation Time | Expected Degradation |
| Acid Hydrolysis | 1N HCl | 24 hours | Degradation expected. |
| Base Hydrolysis | 1N NaOH | 8 hours | Degradation expected. |
| Oxidative Degradation | 30% H₂O₂ | 48 hours | Degradation expected. |
| Thermal Degradation (Solid) | 70°C | 48 hours | Degradation expected. |
| Thermal Degradation (Solution) | 70°C | 48 hours | Degradation expected. |
| Photolytic Degradation (Solid & Solution) | UV light (254 nm) and visible light | 7 days | Degradation expected. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating stability studies. The following protocols are based on established methods for Brigatinib.
Stock and Working Solution Preparation
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or acetonitrile.[3]
-
Working Solutions: For each stress condition, dilute the stock solution with the respective stressor to achieve a final drug concentration of approximately 100 µg/mL.[3]
Forced Degradation Protocols[3]
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 1N HCl.
-
Incubate the solution in a water bath at 80°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 1N NaOH.
-
Dilute to a final concentration suitable for analysis with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 1N NaOH.
-
Incubate the solution in a water bath at 60°C for 8 hours.
-
After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 1N HCl.
-
Dilute to a final concentration suitable for analysis with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 48 hours, protected from light.
-
Dilute to a final concentration suitable for analysis with the mobile phase.
-
-
Thermal Degradation:
-
Solid State: Expose the solid drug substance to 70°C for 48 hours. After exposure, dissolve the sample to a final concentration suitable for analysis.
-
Solution State: Prepare a solution of this compound in a suitable solvent and heat at 70°C for 48 hours. After exposure, dilute the solution to a final concentration suitable for analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug substance and a solution of the drug to UV light (254 nm) and visible light in a photostability chamber for 7 days.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, prepare solutions of the solid sample and dilute the exposed solution to a final concentration suitable for analysis.
-
Stability-Indicating Analytical Method
A stability-indicating HPLC or UPLC method is necessary to separate the parent drug from its degradation products. A typical method would utilize a C18 column with a gradient elution.
Table 3: Example HPLC Method Parameters
| Parameter | Specification |
| Column | C18, 2.7 µm, 4.6 x 50 mm[3] |
| Mobile Phase A | 0.1% Formic acid in water[3] |
| Mobile Phase B | 0.1% Formic acid in methanol[3] |
| Flow Rate | 0.6 mL/min[3] |
| Injection Volume | 10 µL[3] |
| Detection | UV at 260 nm[3] |
| Column Temperature | 40°C[3] |
Visualized Pathways and Workflows
Signaling Pathways Modulated by Brigatinib
Brigatinib exerts its therapeutic effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and metastasis. Its primary targets are Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR).
Caption: this compound inhibits ALK and EGFR signaling pathways.
Experimental Workflow for Stability Testing
The following diagram illustrates a logical workflow for conducting stability testing of this compound.
Caption: Workflow for this compound forced degradation studies.
Proposed Degradation Pathways
Based on metabolic studies of Brigatinib, the following degradation pathways are proposed for this compound under forced degradation conditions, particularly oxidative stress:
-
N-dealkylation: Cleavage of the methyl group from the piperazine (B1678402) moiety.
-
α-hydroxylation: Introduction of a hydroxyl group at the carbon atom adjacent to a nitrogen atom, likely on the piperidine (B6355638) or piperazine ring.
-
α-oxidation: Further oxidation of the hydroxylated intermediate to a carbonyl group.
-
N-Oxidation: Formation of N-oxides on the piperazine nitrogen atoms.
The piperidine ring has been identified as a potential site for bioactivation, suggesting it may also be a hotspot for chemical degradation.[3]
This technical guide provides a foundational understanding of the stability and storage of this compound, derived from data on Brigatinib. Researchers should always refer to the Certificate of Analysis for specific batch recommendations and conduct their own stability assessments for their unique formulations and experimental conditions.
References
Technical Guide: Solubility of Brigatinib in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Brigatinib, a potent anaplastic lymphoma kinase (ALK) inhibitor. Understanding the solubility of an active pharmaceutical ingredient (API) is critical for formulation development, analytical method design, and ensuring bioavailability. This document compiles quantitative solubility data, details common experimental protocols for solubility determination, and illustrates the key signaling pathways affected by Brigatinib.
Mechanism of Action: ALK Signaling Pathway Inhibition
Brigatinib functions as a multi-targeted tyrosine kinase inhibitor (TKI), primarily targeting ALK.[1][2] In certain cancers, such as non-small cell lung cancer (NSCLC), a chromosomal rearrangement can lead to the creation of a fusion protein like EML4-ALK, which is constitutively active and drives oncogenic signaling.[3][4] Brigatinib binds to the ATP-binding pocket of the ALK enzyme, inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.[1][4][5] The primary pathways affected are the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[1] By blocking these signals, Brigatinib induces apoptosis (programmed cell death) in cancer cells.[1] Brigatinib is also effective against a variety of ALK resistance mutations that can emerge after treatment with first-generation inhibitors.[1][4] Additionally, it shows inhibitory activity against other kinases such as ROS1, IGF-1R, and FLT3.[2][3][5]
Caption: Brigatinib inhibits the ALK fusion protein, blocking downstream PI3K/AKT and RAS/RAF/MEK/ERK pathways.
Quantitative Solubility Data
The solubility of Brigatinib has been experimentally determined in several organic solvents at various temperatures. This data is crucial for developing liquid formulations and for analytical procedures such as HPLC. The following table summarizes the mole fraction solubility (xₑ) of Brigatinib.
Note: The solubility of Brigatinib-d11, a deuterated isotopologue used as an internal standard, is considered biochemically and physically equivalent to that of Brigatinib for the purposes of solubility in organic solvents.
| Solvent | Temperature (K) | Mole Fraction (xₑ) x 10⁻² | Reference |
| Isopropyl Myristate (IPM) | 298.2 | 6.09 | [6][7] |
| 303.2 | 6.87 | [6] | |
| 308.2 | 7.74 | [6] | |
| 313.2 | 8.65 | [6] | |
| 323.2 | 10.71 | [6] | |
| Dichloromethane (DCM) | 298.2 | 2.84 | [6][7] |
| 303.2 | 3.21 | [6] | |
| 308.2 | 3.62 | [6] | |
| 313.2 | 4.04 | [6] | |
| 323.2 | 5.01 | [6] | |
| Polyethylene Glycol 400 (PEG-400) | 298.2 | 1.30 | [6][7] |
| 303.2 | 1.48 | [6] | |
| 308.2 | 1.68 | [6] | |
| 313.2 | 1.91 | [6] | |
| 323.2 | 2.40 | [6] | |
| Ethanol | 298.2 | 0.471 | [6][7] |
| 303.2 | 0.534 | [6] | |
| 308.2 | 0.605 | [6] | |
| 313.2 | 0.686 | [6] | |
| 323.2 | 0.863 | [6] | |
| Ethyl Acetate (EA) | 298.2 | 0.331 | [6][7] |
| 303.2 | 0.375 | [6] | |
| 308.2 | 0.424 | [6] | |
| 313.2 | 0.479 | [6] | |
| 323.2 | 0.601 | [6] | |
| Water | 298.2 | 0.000312 | [6][7] |
| 303.2 | 0.000378 | [6] | |
| 308.2 | 0.000456 | [6] | |
| 313.2 | 0.000548 | [6] | |
| 323.2 | 0.000753 | [6] |
Additional Solubility Information:
-
Dimethyl Sulfoxide (DMSO): Soluble at 5.85 mg/mL (10.02 mM).[8]
-
Methanol: Brigatinib is soluble in methanol.[9]
-
Acetonitrile: Brigatinib is soluble in acetonitrile.[9]
As shown in the table, Brigatinib's solubility increases with temperature across all tested solvents, which is characteristic of an endothermic dissolution process.[6][10] The highest solubility is observed in Isopropyl Myristate (IPM), while it is practically insoluble in water.[6][7]
Experimental Protocol: Thermodynamic Solubility Determination
The most common and reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[11][12] This protocol provides a generalized workflow for this technique.
Objective: To determine the saturation concentration of Brigatinib in a specific solvent at a controlled temperature.
Materials and Equipment:
-
Brigatinib (pure solid)
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Glass vials with screw caps
-
Thermostatically controlled shaker bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Methodology:
-
Preparation of a Supersaturated Solution: An excess amount of solid Brigatinib is added to a known volume or mass of the solvent in a sealed glass vial.[11] The key is to add enough solid to ensure that saturation is reached and solid material remains after equilibrium.
-
Equilibration: The vials are placed in a thermostatic shaker bath set to the desired temperature (e.g., 298.2 K / 25 °C). The samples are agitated for a prolonged period (typically 24-72 hours) to ensure that the solution has reached equilibrium with the undissolved solid. The agitation prevents the formation of a concentrated layer at the bottom and facilitates dissolution.
-
Phase Separation: After equilibration, the samples are allowed to stand undisturbed at the same temperature to allow the excess solid to sediment. To ensure complete separation of the solid from the liquid phase, the samples are typically centrifuged at high speed.[12]
-
Sample Collection and Dilution: A clear aliquot of the supernatant is carefully withdrawn using a syringe. The syringe is fitted with a chemical-resistant filter (e.g., PTFE) to remove any remaining microscopic particles.[12] The filtered saturated solution is then accurately diluted with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical instrument.
-
Concentration Analysis: The concentration of Brigatinib in the diluted sample is quantified using a validated analytical method, most commonly HPLC-UV.[9] A calibration curve is prepared using standard solutions of known Brigatinib concentrations to ensure accurate quantification.[13]
-
Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The result can be expressed in various units, such as mg/mL, molarity (mol/L), or mole fraction.
Caption: Standard workflow for the shake-flask method of solubility determination.
References
- 1. What is the mechanism of Brigatinib? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. What is Brigatinib used for? [synapse.patsnap.com]
- 5. ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC [alunbrig.com]
- 6. researchgate.net [researchgate.net]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. Brigatinib | ALK | IGF-1R | EGFR | ROS | FLT | TargetMol [targetmol.com]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. pharmatutor.org [pharmatutor.org]
Deuterated Brigatinib: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brigatinib (B606365) is a potent, next-generation tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK).[1][2] It is approved for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC).[1] Brigatinib also shows inhibitory activity against ROS1, FLT3, and certain EGFR mutations.[3][4] In the pursuit of enhancing its therapeutic profile, strategic deuteration of brigatinib represents a promising area of research. This technical guide provides an in-depth overview of deuterated brigatinib for research purposes, focusing on its core scientific principles, potential advantages, and the experimental methodologies required for its evaluation.
Deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, possesses an additional neutron.[5] This doubles the mass of the hydrogen atom, leading to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[5] This fundamental difference is the basis of the Deuterium Kinetic Isotope Effect (KIE), which can significantly slow down the rate of metabolic degradation of a drug molecule at specific sites.[5][6] By selectively replacing hydrogen atoms with deuterium at metabolically vulnerable positions in the brigatinib molecule, it is hypothesized that its pharmacokinetic and pharmacodynamic properties can be improved.[7][8]
The Rationale for Deuterating Brigatinib
The primary motivation for developing deuterated brigatinib is to improve its metabolic stability.[5] Brigatinib is primarily metabolized by the cytochrome P450 enzymes CYP2C8 and CYP3A4.[9][10] By strategically placing deuterium atoms at the sites of metabolism, the rate of enzymatic breakdown can be reduced.[5] This can potentially lead to several therapeutic advantages:
-
Increased Half-Life (t½): A slower metabolic rate can prolong the drug's presence in the systemic circulation.[5][6]
-
Enhanced Drug Exposure (AUC): A longer half-life and reduced clearance can lead to a higher overall exposure of the drug.[5]
-
Reduced Dosing Frequency: A longer-lasting drug may allow for less frequent administration, improving patient convenience and adherence.[5]
-
Improved Safety Profile: By altering metabolic pathways, deuteration can potentially reduce the formation of toxic or reactive metabolites.[5]
Mechanism of Action and Signaling Pathways
Deuterated brigatinib is expected to retain the same mechanism of action as its non-deuterated counterpart. Brigatinib is an ATP-competitive inhibitor of the ALK tyrosine kinase.[11] In ALK-rearranged NSCLC, the resulting fusion protein (e.g., EML4-ALK) is constitutively active, leading to the autophosphorylation of the kinase domain and the subsequent activation of downstream signaling pathways critical for cancer cell proliferation and survival.[4][11]
Brigatinib binds to the ATP-binding pocket of ALK, preventing its autophosphorylation and blocking the activation of key downstream signaling pathways, including the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.[3][12] This ultimately leads to the inhibition of cell growth and induction of apoptosis in ALK-driven tumor cells.[1]
Quantitative Data
While direct comparative preclinical and clinical data for deuterated brigatinib versus brigatinib is not yet widely published, the following tables summarize the known quantitative data for brigatinib and the expected improvements based on the principles of deuteration.
Table 1: In Vitro Kinase and Cellular Inhibitory Activity of Brigatinib
| Target | IC50 (nM) - Kinase Assay | IC50 (nM) - Cellular Assay |
| Native ALK | 0.6[13] | 14[14] |
| EML4-ALK | - | 14[15] |
| ROS1 | 1.9[4] | 18[4] |
| FLT3 | 2.1[4] | 148[15] |
| FLT3 (D835Y) | - | 211[15] |
| EGFR (del E746_A750) | - | 114[15] |
| EGFR (T790M) | 29-160[4] | 281[15] |
| IGF-1R | 29-160[4] | 158[15] |
Note: The IC50 values for deuterated brigatinib are expected to be comparable to brigatinib as deuteration is not intended to alter the pharmacodynamic properties but rather the pharmacokinetic profile.
Table 2: Pharmacokinetic Parameters of Brigatinib in Humans
| Parameter | Value | Expected Change with Deuteration |
| Mean Plasma Elimination Half-life (t½) | ~25 hours[9] | Increased |
| Time to Maximum Concentration (Tmax) | 1-4 hours[16] | Likely Unchanged |
| Apparent Oral Clearance (CL/F) | 8.9 L/h[17] | Decreased |
| Metabolism | Primarily CYP2C8 and CYP3A4[9][10] | Reduced Rate |
| Plasma Protein Binding | ~90%[9] | Likely Unchanged |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize and compare deuterated brigatinib with its non-deuterated counterpart.
Synthesis of Deuterated Brigatinib
A detailed, publicly available synthesis protocol for deuterated brigatinib is not extensively documented. However, a plausible route can be conceptualized based on the known synthesis of brigatinib and general methods for isotopic labeling. The synthesis would likely involve the introduction of a deuterated precursor at a convergent point in the synthetic scheme. For example, a deuterated version of a key intermediate could be used.
A potential precursor for deuteration is N-desmethyl brigatinib, which can be synthesized and then radiolabeled with [11C]methyl iodide to produce [methylpiperazine-11C]brigatinib.[6] A similar approach using deuterated reagents could be employed for the synthesis of deuterated brigatinib.
In Vitro Metabolic Stability Assay
This assay is crucial for comparing the metabolic stability of deuterated brigatinib to the parent compound.
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of brigatinib and its deuterated analog using liver microsomes.[15]
Materials:
-
Test compounds (non-deuterated and deuterated brigatinib stocks, e.g., 1 mM in DMSO)
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system
-
Positive control compound (e.g., testosterone)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)[15]
Procedure:
-
Preparation: Thaw cryopreserved liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5-1.0 mg/mL). Prepare working solutions of the test compounds and positive control.[15]
-
Incubation: In a 96-well plate, add the microsomal suspension. Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the reaction by adding the NADPH regenerating system.[5]
-
Sampling and Reaction Termination: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the incubation mixture and add it to a separate plate containing the ice-cold acetonitrile with the internal standard to stop the reaction.[5]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant for analysis.[5]
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the peak areas of the test compound and the internal standard.[5]
-
Data Analysis: Calculate the peak area ratio of the test compound to the internal standard for each time point. Plot the natural logarithm of the percent remaining versus time. Determine the slope of the linear portion of the curve to calculate the elimination rate constant (k). Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.[15]
In Vitro Kinase Inhibition Assay
This assay determines the potency of deuterated brigatinib against its target kinases.
Objective: To determine the half-maximal inhibitory concentration (IC50) of deuterated brigatinib against ALK and other relevant kinases.
Materials:
-
Purified recombinant kinases (e.g., ALK, ROS1)
-
Appropriate peptide or protein substrates
-
ATP
-
Kinase assay buffer
-
Multi-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Preparation: Prepare a solution of the target kinase in the assay buffer. Prepare serial dilutions of deuterated brigatinib.
-
Reaction: Pre-incubate the kinase and deuterated brigatinib in the wells of a microplate. Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Allow the reaction to proceed for a specified time at a controlled temperature.
-
Detection: Stop the reaction and quantify the amount of product formed (or ATP consumed) using a suitable detection method.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay
This assay evaluates the effect of deuterated brigatinib on the growth of cancer cell lines.
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of deuterated brigatinib in ALK-positive and ALK-negative cancer cell lines.
Materials:
-
ALK-positive (e.g., H3122) and ALK-negative (e.g., H358) cancer cell lines
-
Complete growth medium
-
Deuterated brigatinib stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS or CCK-8)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates and allow them to attach overnight.[11]
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of deuterated brigatinib. Include a vehicle control.[11]
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 72 hours).[11]
-
Viability Measurement: Add a cell viability reagent (e.g., MTS) to each well and incubate. Measure the absorbance or fluorescence using a plate reader.[11]
-
Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the percentage of cell viability against the log concentration of deuterated brigatinib and calculate the GI50 value using non-linear regression.[11]
Conclusion
The strategic deuteration of brigatinib holds significant promise for enhancing its metabolic stability and, consequently, its overall therapeutic profile. By leveraging the kinetic isotope effect, researchers can potentially develop a molecule with a longer half-life, increased drug exposure, and an improved safety profile. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of deuterated brigatinib, from its synthesis and in vitro characterization to its effects on cellular signaling and proliferation. Further research in this area is warranted to fully elucidate the potential clinical benefits of this approach for patients with ALK-positive NSCLC and other susceptible malignancies.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Final Results of ALTA Trial Verify Brigatinib Activity in ALK-Positive NSCLC [theoncologynurse.com]
- 4. WO2020099483A1 - Crystalline forms of brigatinib - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2017088784A1 - Deuterium-modified brigatinib derivatives, pharmaceutical compositions comprising same, and use thereof - Google Patents [patents.google.com]
- 8. US20180346498A1 - Deuterium-Modified Brigatinib Derivatives, Pharmaceutical Compositions Comprising Same, And Use Thereof - Google Patents [patents.google.com]
- 9. Brigatinib pharmacokinetics in patients with chronic hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of the drug–drug interaction potential of brigatinib using a physiologically‐based pharmacokinetic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Technical Guide to Brigatinib Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, characterization, and application of Brigatinib (B606365) stable isotope-labeled internal standards (SIL-IS), with a primary focus on Brigatinib-¹³C₆. This document is intended to be a comprehensive resource for professionals involved in drug metabolism, pharmacokinetics (PK), and bioanalytical studies, where the accurate quantification of the potent anaplastic lymphoma kinase (ALK) inhibitor, Brigatinib, is paramount.
Introduction to Brigatinib and the Imperative for Precise Quantification
Brigatinib, marketed as Alunbrig®, is a next-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1] Its mechanism of action involves the inhibition of ALK phosphorylation and downstream signaling pathways crucial for cell proliferation and survival in cancers driven by ALK mutations.[2][3] Brigatinib is also known to inhibit ROS1, insulin-like growth factor 1 receptor (IGF-1R), and various EGFR mutations.[1][3]
Given its therapeutic importance, the precise and accurate measurement of Brigatinib concentrations in biological matrices is essential for optimizing dosing regimens, assessing drug exposure, and ensuring therapeutic efficacy.[2] Bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the preferred techniques for this purpose. However, these methods are susceptible to variability introduced by matrix effects, sample processing, and instrument response.[2][4] The use of a stable isotope-labeled internal standard is the gold standard for mitigating these issues, ensuring the highest level of accuracy and precision.[1][2][5]
The Role of a Stable Isotope-Labeled Internal Standard (SIL-IS)
In LC-MS/MS-based bioanalysis, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls.[4] An ideal IS co-elutes with the analyte and exhibits similar physicochemical properties, thereby correcting for variability throughout the analytical process.[4][5]
Stable isotope-labeled internal standards, such as Brigatinib-¹³C₆, are considered the gold standard because they have nearly identical extraction recovery, ionization efficiency, and chromatographic retention times to the unlabeled analyte.[4] The key difference is a distinct mass, allowing for separate detection by the mass spectrometer.[6] This provides the most effective normalization and leads to highly accurate and precise quantification.[5][6] While other internal standards have been used in validated methods, a SIL-IS is highly recommended for its superior performance.[4]
Brigatinib-¹³C₆: Synthesis and Characterization
The synthesis of a stable isotope-labeled compound like Brigatinib-¹³C₆ typically involves the introduction of a labeled precursor at a convergent point in the synthetic scheme to maximize the incorporation of the stable isotope.[1] In the case of Brigatinib-¹³C₆, a key intermediate containing a six-carbon fragment is likely synthesized using a commercially available ¹³C₆-labeled starting material.[1]
Conceptual Synthetic Workflow
Caption: A conceptual workflow for the synthesis of Brigatinib-¹³C₆.
Analytical Characterization
The successful synthesis and purity of Brigatinib-¹³C₆ are confirmed using a combination of analytical techniques.
| Analytical Technique | Purpose | Expected Outcome |
| High-Performance Liquid Chromatography (HPLC) | Determination of chemical purity.[1] | A single major peak indicating high purity (typically >95%).[6] |
| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic enrichment.[6] | A molecular ion peak corresponding to the mass of Brigatinib-¹³C₆. The isotopic distribution will confirm the presence of six ¹³C atoms.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and determination of labeling positions.[6] | ¹H and ¹³C NMR spectra will show characteristic shifts for the Brigatinib structure. The ¹³C spectrum will have enhanced signals for the labeled positions.[6] |
Key Specifications of Brigatinib-¹³C₆
| Parameter | Value |
| Molecular Formula | C₂₃¹³C₆H₃₉ClN₇O₂P |
| Molecular Weight | Approximately 590.06 g/mol |
| Isotopic Enrichment | Minimum 99% ¹³C |
Bioanalytical Method for Brigatinib Quantification
A robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method utilizing Brigatinib-¹³C₆ as an internal standard is crucial for pharmacokinetic studies and therapeutic drug monitoring.[7]
Experimental Workflow
Caption: Bioanalytical workflow for Brigatinib quantification in plasma.[7]
Detailed Experimental Protocols
Materials and Reagents:
-
Brigatinib reference standard
-
Brigatinib-¹³C₆ (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297)
-
Human K₂-EDTA plasma
-
Ultrapure water
Sample Preparation Protocol: [2][7][8]
-
Allow plasma samples to thaw at room temperature.
-
Pipette 50 µL of plasma into a clean microcentrifuge tube.
-
Add a specific volume (e.g., 10-25 µL) of the internal standard working solution (Brigatinib-¹³C₆ in methanol).[7][8]
-
Add a protein precipitating agent, typically 150-200 µL of acetonitrile.[2][8]
-
Vortex the mixture vigorously for at least 30 seconds.[7]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[2][7]
-
Carefully transfer the supernatant to a clean autosampler vial or 96-well plate for analysis.[2][7]
LC-MS/MS Parameters:
The following table summarizes typical starting conditions for the LC-MS/MS analysis of Brigatinib. Optimization may be required based on the specific instrumentation used.
| Parameter | Method 1 [9] | Method 2 [10] | Method 3 [11] |
| Chromatographic Column | Ethylene bridged octadecyl silica | HyPURITY® C18 | ODS column |
| Mobile Phase A | 1% (v/v) formic acid in water | Ammonium acetate in water with 0.1% formic acid | 0.1% formic acid in water |
| Mobile Phase B | Acetonitrile | Ammonium acetate in methanol with 0.1% formic acid | Acetonitrile |
| Elution | Gradient | Gradient | Gradient |
| Flow Rate | 600 µl/min | Not specified | 0.5 mL/min |
| Ionization Source | Turbo electrospray | Electrospray ionization (ESI) | Electrospray ionization (ESI) |
| Polarity | Positive | Positive | Positive |
| Monitoring Mode | Selected Reaction Monitoring (SRM) | Not specified | Not specified |
| Mass Transition (Brigatinib) | Not specified | Not specified | Not specified |
| Mass Transition (IS) | Not specified | Not specified | Not specified |
Method Validation:
The bioanalytical method should be fully validated according to regulatory guidelines. The following table presents a comparison of performance characteristics from different validated methods.
| Parameter | Method 1 [9] | Method 2 [7] | Method 3 [11] |
| Linearity Range (ng/mL) | 4 - 4000 | 50 - 2500 | 1.0 - 2000 (plasma), 0.5 - 1000 (brain) |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |
| Precision (%RSD) | 2.2 - 15.0 | < 15 | Within acceptable limits |
| Accuracy (%) | 87.2 - 110.2 | 85 - 115 | Within acceptable limits |
Brigatinib's Mechanism of Action and Signaling Pathways
Brigatinib exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK kinase domain.[8][12] This inhibits its autophosphorylation and the subsequent activation of downstream signaling pathways that are critical for cell growth and survival.[3][8] The primary pathways affected include the RAS-MEK-ERK, JAK-STAT, and PI3K-AKT pathways.[7][8] By blocking these pathways, Brigatinib suppresses tumor cell proliferation and induces apoptosis.[8][13]
Caption: Inhibition of ALK signaling by Brigatinib.[7][14]
Conclusion
The use of a stable isotope-labeled internal standard, such as Brigatinib-¹³C₆, is indispensable for the accurate and precise quantification of Brigatinib in biological matrices. This technical guide has provided a comprehensive overview of the rationale for using a SIL-IS, its synthesis and characterization, and a detailed framework for a validated LC-MS/MS bioanalytical method. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of drug development, facilitating robust and reliable bioanalysis to support clinical pharmacology studies of Brigatinib. The thorough validation of such methods is a critical step that directly impacts the quality and integrity of clinical trial data.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. benchchem.com [benchchem.com]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Bioanalytical liquid chromatography-tandem mass spectrometric assay for the quantification of the ALK inhibitors alectinib, brigatinib and lorlatinib in plasma and mouse tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 11. Simultaneous Quantification of Brigatinib and Brigatinib-Analog in Rat Plasma and Brain Homogenate by LC-MS/MS: Application to Comparative Pharmacokinetic and Brain Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is Brigatinib used for? [synapse.patsnap.com]
- 13. What is the mechanism of Brigatinib? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physicochemical Properties of Brigatinib-d11
This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a deuterated isotopologue of Brigatinib (B606365). This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of relevant biological pathways.
Core Physicochemical Data
This compound is the deuterium-labeled version of Brigatinib, a potent and selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR).[1][2] The incorporation of deuterium (B1214612) isotopes provides a valuable tool for various research applications, particularly in pharmacokinetic and metabolic studies.
The fundamental physical and chemical characteristics of Brigatinib and its deuterated form are summarized below. These properties are crucial for the accurate preparation of standards, development of analytical methods, and interpretation of experimental data.
Table 1: General Physicochemical Properties
| Property | Value for Brigatinib | Value for this compound | Reference |
| Chemical Name | 5-chloro-N4-[2-(dimethylphosphinyl)phenyl]-N2-[2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]-2,4-pyrimidinediamine | N/A | [2] |
| Synonyms | AP26113, Alunbrig | AP-26113-d11 | [1][2] |
| CAS Number | 1197953-54-0 | 2055306-76-6 | [1][2] |
| Molecular Formula | C₂₉H₃₉ClN₇O₂P | C₂₉H₂₈D₁₁ClN₇O₂P | [2][3] |
| Molecular Weight | 584.1 g/mol | 595.15 g/mol | [2] |
| Isotopic Purity | N/A | Information not publicly available | |
| LogP | 5.17 | N/A | [2] |
| Melting Point | >203°C (decomposes) | N/A | [4] |
Table 2: Solubility Data for Brigatinib
| Solvent | Solubility | Reference |
| Water | Insoluble | [5] |
| Distilled Water | 0.19 ± 0.01 mg/mL | [6] |
| DMSO | 1 mg/mL (with warming) | [4][5] |
Brigatinib is classified as a Biopharmaceutics Classification System (BCS) class 1 molecule, indicating high permeability and high solubility over the physiological pH range.[3]
Mechanism of Action and Signaling Pathways
Brigatinib is a multi-targeted tyrosine kinase inhibitor. Its primary targets include ALK, ROS1, insulin-like growth factor 1 receptor (IGF-1R), and FLT3, as well as certain EGFR mutations.[7][8] By inhibiting the autophosphorylation of these receptor tyrosine kinases, Brigatinib blocks downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[4][7][9]
ALK Signaling Pathway
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements (e.g., EML4-ALK), drives the growth of certain cancers, particularly non-small cell lung cancer (NSCLC).[10][11][12] Brigatinib potently inhibits ALK, thereby blocking key downstream signaling cascades such as RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT.[9][10][12][13]
Caption: ALK signaling pathway and the inhibitory action of Brigatinib.
ROS1 Signaling Pathway
ROS1 is another receptor tyrosine kinase that can be oncogenically activated by chromosomal rearrangements.[14][15] Due to the high homology between the kinase domains of ROS1 and ALK, Brigatinib is also a potent inhibitor of ROS1.[7] The downstream signaling pathways activated by ROS1 are similar to those of ALK and include the PI3K-AKT-mTOR, RAS-MAPK, and STAT3 pathways.[14][16]
Caption: ROS1 signaling pathway and the inhibitory action of Brigatinib.
Experimental Protocols
This section details methodologies for the quantification and stability assessment of Brigatinib, which can be adapted for this compound.
Quantification of Brigatinib in Human Plasma by LC-MS/MS
This protocol is based on a validated method for the determination of Brigatinib in a biological matrix.[17][18]
a. Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard (IS) working solution (e.g., Ponatinib).
-
Vortex for 30 seconds.
-
Add 500 µL of a precipitating agent (e.g., acetonitrile).
-
Vortex for 1 minute to precipitate plasma proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 5 µL aliquot into the LC-MS/MS system.
b. Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic mixture of 0.1% formic acid in water and acetonitrile (B52724) (e.g., 55:45 v/v).[17][18]
c. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Ion Transitions: Monitor specific precursor-to-product ion transitions for Brigatinib and the internal standard.
Caption: Workflow for LC-MS/MS sample preparation and analysis.
In Vitro Metabolic Stability Assay
This protocol outlines a method to assess the metabolic stability of a compound using liver microsomes.[17][18]
a. Incubation Procedure:
-
Prepare an incubation mixture containing rat liver microsomes, a NADPH-generating system, and phosphate (B84403) buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding Brigatinib (or this compound) to a final concentration of 1 µM.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Process the samples as described in the LC-MS/MS quantification protocol (Section 3.1.a, steps 4-8).
b. Data Analysis:
-
Quantify the remaining parent compound at each time point using a calibration curve.
-
Plot the natural logarithm of the percentage of remaining compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ).
Synthesis Outline
The synthesis of Brigatinib involves a multi-step process based on a 2,4-diarylaminopyrimidine core.[19][20] A key structural feature of Brigatinib is the dimethylphosphine (B1204785) oxide group, which contributes to its potency and favorable pharmacokinetic properties.[3][19][20] The synthesis of this compound would require the incorporation of deuterium-labeled precursors at the desired positions. A general synthetic scheme has been described in the literature.[21][22]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Brigatinib | C29H39ClN7O2P | CID 68165256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC [alunbrig.com]
- 9. What is the mechanism of Brigatinib? [synapse.patsnap.com]
- 10. Targeting ALK Rearrangements in NSCLC: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ALK-Targeted Therapy: Resistance Mechanisms and Emerging Precision Strategies [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. biomarker.onclive.com [biomarker.onclive.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ROS1 Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 17. Investigation of metabolic stability of the novel ALK inhibitor brigatinib by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Document: Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. (CHEMBL3822... - ChEMBL [ebi.ac.uk]
- 20. Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Brigatinib in Human Plasma Using Brigatinib-d11 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Brigatinib in human plasma.[1][2] The assay employs a stable isotope-labeled internal standard, Brigatinib-d11, to ensure accuracy and precision by correcting for matrix effects and variability during sample processing.[1] The sample preparation is a straightforward protein precipitation procedure.[2] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Brigatinib.[1][2]
Introduction
Brigatinib is a potent, next-generation tyrosine kinase inhibitor (TKI) that targets Anaplastic Lymphoma Kinase (ALK).[1][2] ALK gene rearrangements are known oncogenic drivers in various cancers, particularly non-small cell lung cancer (NSCLC).[1] Brigatinib is also an inhibitor of ROS proto-oncogene-1 (ROS1) and has demonstrated activity against mutated forms of the Epidermal Growth Factor Receptor (EGFR).[1] The therapeutic efficacy of Brigatinib is derived from its ability to inhibit ALK autophosphorylation and downstream signaling pathways, which impedes tumor cell proliferation and survival.[1][2] Accurate and precise quantification of Brigatinib in biological matrices is essential for its clinical development and therapeutic use.[1]
Mechanism of Action: Brigatinib and the ALK Signaling Pathway
Constitutively activated Anaplastic Lymphoma Kinase, often resulting from genetic rearrangements like the EML4-ALK fusion, activates several downstream signaling pathways crucial for cell growth and survival. The primary pathways implicated are the RAS-MEK-ERK, JAK-STAT, and PI3K-AKT pathways. Aberrant activation of these pathways promotes cell proliferation and inhibits apoptosis, contributing to tumor progression. Brigatinib exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK kinase domain, which inhibits its autophosphorylation and the subsequent activation of its downstream effectors.[1] This blockade of ALK-mediated signaling leads to the suppression of tumor growth.[2]
References
Quantitative Analysis of Brigatinib Using a Stable Isotope-Labeled Internal Standard
Application Note and Protocol
This document provides a comprehensive guide for the quantitative analysis of Brigatinib (B606365) in human plasma using a stable isotope-labeled internal standard, such as Brigatinib-d11, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in bioanalysis as it corrects for variability in sample preparation, matrix effects, and instrument response, ensuring the highest accuracy and precision.[3][4][5]
Introduction
Brigatinib is a potent, next-generation tyrosine kinase inhibitor (TKI) that targets Anaplastic Lymphoma Kinase (ALK).[1][6] ALK rearrangements are known oncogenic drivers in various cancers, most notably non-small cell lung cancer (NSCLC).[1] Brigatinib is also an inhibitor of ROS proto-oncogene-1 (ROS1) and has shown activity against mutated forms of the Epidermal Growth Factor Receptor (EGFR).[1] The therapeutic efficacy of Brigatinib is linked to its ability to inhibit ALK autophosphorylation and downstream signaling pathways, thereby impeding tumor cell proliferation and survival.[1][7]
Accurate and precise quantification of Brigatinib in biological matrices is essential for clinical pharmacology studies.[1][6] This application note details a robust and sensitive LC-MS/MS method for this purpose.
Mechanism of Action: Brigatinib and the ALK Signaling Pathway
Anaplastic Lymphoma Kinase is a receptor tyrosine kinase. When constitutively activated through genetic rearrangements (e.g., EML4-ALK fusion), it triggers a cascade of downstream signaling pathways critical for cell growth and survival.[1] The primary pathways activated by oncogenic ALK include the RAS-MEK-ERK, JAK-STAT, and PI3K-AKT pathways.[1][6] Aberrant activation of these pathways promotes cell proliferation and inhibits apoptosis, contributing to tumor progression.[1][7] Brigatinib exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK kinase domain, which inhibits its autophosphorylation and the subsequent activation of its downstream effectors.[1][8] This blockade of ALK-mediated signaling leads to the suppression of tumor cell growth and induction of apoptosis.[1][7]
Experimental Protocols
This section outlines a typical protocol for the quantitative analysis of Brigatinib in human plasma using LC-MS/MS with a stable isotope-labeled internal standard like this compound.
Materials and Reagents
-
Brigatinib reference standard
-
This compound (or other isotopic variant like -¹³C₆ or -d8) as Internal Standard (IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Human K2-EDTA plasma
-
Ultrapure water
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare 1 mg/mL stock solutions of Brigatinib and this compound in methanol.[1]
-
Working Standard Solutions: Perform serial dilutions of the Brigatinib stock solution with methanol to create working standard solutions for the calibration curve and quality control (QC) samples.[1]
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a suitable concentration (e.g., 100 ng/mL).
Sample Preparation (Protein Precipitation)
A simple and efficient protein precipitation method is commonly used for sample preparation.[2][6]
-
Allow frozen plasma samples to thaw at room temperature.
-
Pipette 50 µL of plasma into a clean microcentrifuge tube.[6]
-
Add 25 µL of the internal standard working solution (this compound in methanol).[6]
-
Add 150 µL of acetonitrile to precipitate plasma proteins.[6]
-
Carefully transfer the supernatant to an HPLC vial for analysis.[6]
LC-MS/MS Instrumental Conditions
The following tables summarize recommended starting conditions for LC-MS/MS analysis.[1] Optimization may be required based on the specific instrumentation used.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| Column | C18 analytical column (e.g., HyPURITY® C18, Ethylene bridged octadecyl silica)[4][9][10] |
| Mobile Phase A | 0.1% Formic acid in Water with Ammonium acetate[4][9] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic acid[4][9] |
| Flow Rate | 0.2 - 0.6 mL/min[10][11] |
| Injection Volume | 5 - 10 µL[1] |
| Column Temperature | 25 - 40°C |
| Elution | Gradient elution is commonly used.[2][9][10] |
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[11][12][13] |
| Scan Type | Multiple Reaction Monitoring (MRM)[4][11] |
| Precursor Ion (m/z) | Brigatinib: 584.26[12] |
| Product Ion (m/z) | Brigatinib: 484.08[12] |
| Internal Standard | Specific precursor-to-product ion transitions for this compound need to be optimized. |
| Source Temperature | ~250°C[12] |
| Capillary Voltage | ~3500 V[12] |
Method Validation and Quantitative Data
A bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA).[4] Key validation parameters from various published methods are summarized below.
Table 3: Summary of Method Validation Parameters for Brigatinib Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Internal Standard | Brigatinib-d8[2] | [²H₈]-Alectinib[3][10] | Afatinib-d6[3] | Ponatinib[14] |
| Linearity Range (ng/mL) | 1 - 1000[2] | 4 - 4000[3][10] | 50 - 2500[3] | 5 - 500[14] |
| LLOQ (ng/mL) | 1[2] | 4[11] | 50[3] | 1.89[14] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99[3] | > 0.99[3] | ≥ 0.9982[14] |
| Intra-day Precision (%RSD) | 2.1 - 5.8[2] | 2.2 - 15.0[10] | Not Reported | 0.45 - 1.85[14] |
| Inter-day Precision (%RSD) | 3.5 - 7.2[2] | 2.2 - 15.0[10] | Not Reported | 0.45 - 1.85[14] |
| Accuracy (%) | 92.8 - 108.5[2] | 87.2 - 110.2[10] | Not Reported | 97.37 - 104.85[14] |
| Matrix | Human Plasma[2] | Human Plasma[10] | Human Plasma[3] | Human Plasma[14] |
Conclusion
The described LC-MS/MS method, utilizing a stable isotope-labeled internal standard like this compound, provides a highly sensitive, specific, and reliable approach for the quantitative analysis of Brigatinib in human plasma. The simple sample preparation and robust chromatographic performance make it well-suited for high-throughput analysis in a clinical or research setting.[6] The use of an isotopic internal standard is critical for correcting matrix effects and variabilities in sample processing, thereby ensuring the highest quality of data for pharmacokinetic and clinical research.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. What is the mechanism of Brigatinib? [synapse.patsnap.com]
- 8. What is Brigatinib used for? [synapse.patsnap.com]
- 9. Development and validation of an HPLC-MS/MS method to simultaneously quantify brigatinib, lorlatinib, pralsetinib and selpercatinib in human K2-EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioanalytical liquid chromatography-tandem mass spectrometric assay for the quantification of the ALK inhibitors alectinib, brigatinib and lorlatinib in plasma and mouse tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Simultaneous Quantification of Brigatinib and Brigatinib-Analog in Rat Plasma and Brain Homogenate by LC-MS/MS: Application to Comparative Pharmacokinetic and Brain Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous Quantification of Brigatinib and Brigatinib-Analog in Rat Plasma and Brain Homogenate by LC-MS/MS: Application to Comparative Pharmacokinetic and Brain Distribution Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigation of metabolic stability of the novel ALK inhibitor brigatinib by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Brigatinib-d11 in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brigatinib is a potent, next-generation tyrosine kinase inhibitor (TKI) that targets Anaplastic Lymphoma Kinase (ALK).[1] It is approved for the treatment of patients with ALK-positive metastatic non-small cell lung cancer (NSCLC).[1] Brigatinib functions by inhibiting ALK phosphorylation and downstream signaling pathways, which suppresses tumor cell proliferation and survival.[2][3] Accurate quantification of Brigatinib in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials to ensure optimal dosing and therapeutic efficacy.[3]
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A SIL-IS minimizes variability introduced during sample preparation and analysis, thereby enhancing the accuracy and precision of the method.[2] This document provides a detailed protocol for the quantitative determination of Brigatinib in human plasma using Brigatinib-d11 as an internal standard.
Disclaimer: The following protocol is an adaptation based on validated methods for other stable isotope-labeled analogs of Brigatinib (e.g., Brigatinib-¹³C₆ and Brigatinib-d8), as specific validated methods for this compound are not widely published. The mass transition for this compound is inferred and should be optimized in the user's laboratory.
Signaling Pathway Inhibition by Brigatinib
Brigatinib exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK kinase domain. This action inhibits the autophosphorylation of the ALK fusion protein (e.g., EML4-ALK), thereby blocking the activation of downstream signaling cascades such as the JAK-STAT, PI3K-AKT, and RAS-MAPK pathways.[1][3] The inhibition of these pathways ultimately leads to a reduction in tumor cell proliferation and survival.[2]
Caption: Brigatinib inhibits the EML4-ALK fusion protein, blocking downstream signaling.
Experimental Protocols
Materials and Reagents
-
Brigatinib reference standard
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Human plasma (K2-EDTA)
-
Ultrapure water
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Brigatinib and this compound individually in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Brigatinib stock solution in methanol to create working standards for calibration curve and quality control (QC) samples.[3]
-
Internal Standard Working Solution: Dilute the this compound stock solution in methanol to achieve a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
This method is commonly used for its simplicity and efficiency in extracting Brigatinib from plasma.[1][4]
-
Allow frozen human plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 50 µL of each plasma sample, calibration standard, and QC sample into separate 1.5 mL microcentrifuge tubes.
-
Add 25 µL of the this compound internal standard working solution to each tube (except for blank samples).
-
Add 150 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.[1]
-
Vortex each tube vigorously for 30 seconds to 1 minute.[1][3]
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to autosampler vials or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are typical starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., Ascentis Express C18, 50 mm × 4.6 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Methanol or Acetonitrile |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| Gradient | A linear gradient is typically used. For example: Start at 25% B, increase to 95% B over 2 minutes, hold for 0.5 minutes, and re-equilibrate. |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Brigatinib: m/z 584.3 → 484.1 (example) This compound (inferred): m/z 595.3 → 495.1 (to be optimized) |
| Collision Energy (CE) | Optimize for maximum signal intensity |
| Source Temperature | Optimize for specific instrument |
Bioanalytical Workflow
The overall workflow for the quantification of Brigatinib in human plasma involves several key steps from sample receipt to data analysis.
Caption: Bioanalytical workflow for Brigatinib quantification in human plasma.
Method Validation Summary
A robust and reliable bioanalytical method requires thorough validation according to regulatory guidelines. The following tables summarize typical performance characteristics for Brigatinib assays in human plasma.
Table 1: Linearity and Sensitivity
| Parameter | Typical Value |
| Linearity Range | 50–2,500 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99[1] |
| Regression Model | Weighted (1/x²) linear |
Table 2: Precision and Accuracy
The intra-day and inter-day precision and accuracy are evaluated at multiple quality control (QC) levels.
| QC Level | Precision (%RSD) | Accuracy (%) |
| Low QC | < 15% | 85-115% |
| Medium QC | < 15% | 85-115% |
| High QC | < 15% | 85-115% |
| Data presented are typical acceptance criteria for bioanalytical method validation.[1] |
Table 3: Stability
Brigatinib has demonstrated acceptable stability in human plasma under various storage and handling conditions, with deviations typically within ±15% of the nominal concentrations.[1]
| Stability Condition | Duration | Temperature |
| Bench-top | 24 hours | Room Temp. |
| Freeze-thaw | 3 cycles | -20°C to RT |
| Long-term | 30 days | -20°C |
| Autosampler | 24 hours | 4°C |
| Data based on typical stability assessments.[5] |
Conclusion
The UPLC-MS/MS method described provides a robust and sensitive approach for the quantification of Brigatinib in human plasma. The use of a stable isotope-labeled internal standard, such as this compound, is critical for ensuring the accuracy and precision required for clinical and pharmacokinetic studies. The simple protein precipitation extraction procedure offers an efficient and high-throughput sample preparation technique. This application note serves as a comprehensive guide for researchers and scientists in the development and validation of bioanalytical methods for Brigatinib.
References
- 1. Population Pharmacokinetics of Brigatinib in Healthy Volunteers and Patients With Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous Quantification of Brigatinib and Brigatinib-Analog in Rat Plasma and Brain Homogenate by LC-MS/MS: Application to Comparative Pharmacokinetic and Brain Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Brigatinib-d11 in Pharmacokinetic and Bioavailability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brigatinib (B606365) is a potent, next-generation tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK).[1] It is approved for the treatment of patients with ALK-positive metastatic non-small cell lung cancer (NSCLC).[2] Accurate and precise quantification of Brigatinib in biological matrices is crucial for pharmacokinetic (PK) studies, bioavailability assessment, and therapeutic drug monitoring.[3] The use of a stable isotope-labeled internal standard (IS), such as Brigatinib-d11, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for matrix effects and variability during sample processing.[4]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in pharmacokinetic and bioavailability studies.
Pharmacokinetic Profile of Brigatinib
Brigatinib exhibits predictable pharmacokinetic properties. Following oral administration, it is rapidly absorbed, with a time to maximum plasma concentration (Tmax) of approximately 1 to 4 hours.[5] The pharmacokinetics of Brigatinib are linear, with dose-proportional increases in systemic exposure observed over a range of 60 to 240 mg once daily.[1] The mean plasma terminal elimination half-life is approximately 25 hours.[1][6] Brigatinib is primarily metabolized by the cytochrome P450 enzymes CYP2C8 and CYP3A4.[1][7] After a single oral dose of radiolabeled brigatinib, about 65% of the dose is recovered in the feces and 25% in the urine.[6]
Table 1: Summary of Brigatinib Pharmacokinetic Parameters
| Parameter | Value | Reference(s) |
| Tmax (Time to Maximum Concentration) | 1 - 4 hours | [5] |
| t1/2 (Half-life) | ~25 hours | [1][6] |
| Metabolism | Primarily CYP2C8 and CYP3A4 | [1][7] |
| Excretion | ~65% in feces, ~25% in urine | [6] |
| Protein Binding | ~90% | [6] |
Bioanalytical Method Using this compound
The following protocol describes a robust and sensitive LC-MS/MS method for the quantification of Brigatinib in human plasma using this compound as an internal standard. This protocol is a composite based on established methods for Brigatinib analysis and is intended as a starting point for method development and validation.[8][9][10]
Experimental Workflow
Caption: Bioanalytical workflow for Brigatinib quantification.
Materials and Reagents
-
Brigatinib reference standard
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Human K2-EDTA plasma
-
Ultrapure water
Instrumentation
-
A validated UPLC-MS/MS system is required. The following are representative parameters.
Table 2: Suggested LC-MS/MS Parameters
| Parameter | Suggested Setting |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, increase to 95% B over 3 min, hold for 1 min, then re-equilibrate |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Brigatinib) | m/z 584.3 -> 498.2 |
| MRM Transition (this compound) | m/z 595.3 -> 509.2 (example, exact mass may vary) |
| Collision Energy | Optimization required |
| Declustering Potential | Optimization required |
Protocol for Sample Preparation
-
Thaw plasma samples at room temperature.
-
To 50 µL of the plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject an aliquot into the LC-MS/MS system.
Data Analysis
-
Integrate the peak areas for Brigatinib and this compound.
-
Calculate the peak area ratio of Brigatinib to this compound.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Brigatinib in the unknown samples using the calibration curve.
Brigatinib Signaling Pathway
Brigatinib exerts its therapeutic effect by inhibiting the autophosphorylation of ALK and its downstream signaling pathways, which are critical for cell proliferation and survival in ALK-driven cancers.[2]
Caption: Brigatinib inhibits ALK and downstream signaling.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods provides a robust and reliable approach for the quantification of Brigatinib in biological matrices.[3] The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and scientists involved in the pharmacokinetic and bioavailability studies of Brigatinib, ultimately supporting the safe and effective use of this important therapeutic agent.
References
- 1. Brigatinib pharmacokinetics in patients with chronic hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Population Pharmacokinetics of Brigatinib in Healthy Volunteers and Patients With Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the drug–drug interaction potential of brigatinib using a physiologically‐based pharmacokinetic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Bioanalytical liquid chromatography-tandem mass spectrometric assay for the quantification of the ALK inhibitors alectinib, brigatinib and lorlatinib in plasma and mouse tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous Quantification of Brigatinib and Brigatinib-Analog in Rat Plasma and Brain Homogenate by LC-MS/MS: Application to Comparative Pharmacokinetic and Brain Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Therapeutic Drug Monitoring of Brigatinib Using a Stable Isotope-Labeled Internal Standard
Introduction
Brigatinib (B606365) (marketed as Alunbrig®) is a potent, next-generation tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK).[1][2] It is approved for the treatment of patients with ALK-positive metastatic non-small cell lung cancer (NSCLC).[2][3] Brigatinib functions by inhibiting ALK autophosphorylation and downstream signaling pathways, thereby impeding tumor cell proliferation and survival.[1][4] Given its therapeutic importance, accurate and precise quantification of Brigatinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring (TDM), and overall drug development.[1][5] TDM helps in optimizing dosing, assessing drug exposure, and ensuring therapeutic efficacy.[4]
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Brigatinib in human plasma, employing a stable isotope-labeled internal standard, such as Brigatinib-d11, to ensure the highest level of accuracy and precision.[1][4] The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variability in sample processing and analysis.[4]
Mechanism of Action: Brigatinib and the ALK Signaling Pathway
Anaplastic Lymphoma Kinase is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements (e.g., EML4-ALK fusion), triggers a cascade of downstream signaling pathways critical for cell growth and survival.[1] The primary pathways activated by oncogenic ALK include the RAS-RAF-MEK-ERK, JAK-STAT, and PI3K-AKT pathways.[1][6] These pathways, when aberrantly activated, promote cell proliferation and inhibit apoptosis, contributing to tumor progression.[1] Brigatinib exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of its downstream effectors.[1][5][6] This blockade of ALK-mediated signaling leads to the suppression of tumor growth.[6] In addition to ALK, Brigatinib also shows activity against ROS proto-oncogene-1 (ROS1) and mutated forms of the Epidermal Growth Factor Receptor (EGFR).[1][7]
Experimental Protocols
A validated bioanalytical method for the quantification of Brigatinib in human plasma using UPLC-MS/MS is detailed below.
Materials and Reagents
-
Brigatinib reference standard
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Human K2-EDTA plasma
-
Ultrapure water
Stock and Working Solution Preparation
-
Prepare a 1 mg/mL stock solution of Brigatinib in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From these stocks, prepare serial dilutions in methanol to create working standard solutions for the calibration curve and quality control (QC) samples.
Sample Preparation Protocol
-
Allow plasma samples to thaw at room temperature.
-
Pipette 50 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.[1]
-
Vortex the mixture for 1 minute.[1]
-
Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.[1][2]
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.[1]
LC-MS/MS Method Parameters
The following table summarizes the recommended starting conditions for the LC-MS/MS analysis. Optimization may be required based on the specific instrumentation used.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | Reversed-phase C18 column (e.g., 50 mm x 4.6 mm, 5 µm)[8] |
| Mobile Phase A | 0.1% Formic acid in Water[8][9] |
| Mobile Phase B | Acetonitrile[8][9] |
| Flow Rate | 0.5 mL/min[8][9] |
| Gradient | Start with 15% B, linear increase to 20% B over 0.2 min, then linear gradient to 50% B from 0.2 to 1.9 min, return to 15% B and re-equilibrate.[8] |
| Injection Volume | 5-10 µL |
| Column Temperature | 25°C[8] |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[8] |
| Scan Type | Selected Reaction Monitoring (SRM)[8] |
| Brigatinib Transition (m/z) | 584.26 ⟶ 484.08 [M+H]⁺[8] |
| This compound Transition (m/z) | To be determined based on the exact mass of this compound |
| Spray Voltage | 3500 V[8] |
| Vaporizer Temperature | 250°C[8] |
| Capillary Temperature | 350°C[8] |
| Sheath Gas Pressure | 35 arb[8] |
| Auxiliary Gas Pressure | 10 arb[8] |
Method Validation and Performance
The described LC-MS/MS method should be validated according to regulatory guidelines. Key validation parameters and typical performance characteristics are summarized below.
| Validation Parameter | Typical Performance |
| Linearity | |
| Calibration Range | 50–2,500 ng/mL in human plasma[2][10] |
| Correlation Coefficient (r²) | > 0.99[2] |
| Regression Model | Weighted (1/x²) linear regression[2][8] |
| Precision and Accuracy | |
| Intra- and Inter-batch Precision (%RSD) | < 15%[2][11] |
| Intra- and Inter-batch Accuracy (%Bias) | Within ±15% (85-115%)[2][11] |
| Lower Limit of Quantification (LLOQ) | |
| LLOQ in Plasma | 1.0 ng/mL[8] |
Conclusion
The UPLC-MS/MS method detailed in this application note, utilizing a stable isotope-labeled internal standard like this compound, provides a rapid, sensitive, and reliable approach for the quantification of Brigatinib in human plasma.[2] This method is well-suited for therapeutic drug monitoring and pharmacokinetic studies, enabling dose individualization to optimize treatment outcomes for patients with ALK-positive NSCLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A comprehensive review on Brigatinib - A wonder drug for targeted cancer therapy in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What is Brigatinib used for? [synapse.patsnap.com]
- 6. What is the mechanism of Brigatinib? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Simultaneous Quantification of Brigatinib and Brigatinib-Analog in Rat Plasma and Brain Homogenate by LC-MS/MS: Application to Comparative Pharmacokinetic and Brain Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous Quantification of Brigatinib and Brigatinib-Analog in Rat Plasma and Brain Homogenate by LC-MS/MS: Application to Comparative Pharmacokinetic and Brain Distribution Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of an HPLC-MS/MS method to simultaneously quantify brigatinib, lorlatinib, pralsetinib and selpercatinib in human K2-EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioanalytical liquid chromatography-tandem mass spectrometric assay for the quantification of the ALK inhibitors alectinib, brigatinib and lorlatinib in plasma and mouse tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Brigatinib in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brigatinib (B606365) (marketed as Alunbrig®) is a potent, next-generation tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK).[1] It is approved for the treatment of patients with ALK-positive metastatic non-small cell lung cancer (NSCLC).[1] Brigatinib functions by inhibiting ALK phosphorylation and the activation of downstream signaling proteins, thereby suppressing cell proliferation and survival.[1][2] Accurate and reliable quantification of brigatinib in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.
This document provides detailed application notes and protocols for the sample preparation of brigatinib in biological fluids, primarily human plasma, for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The most commonly employed techniques are protein precipitation (PPT), solid-phase extraction (SPE), and liquid-liquid extraction (LLE).
Signaling Pathway of Brigatinib
Brigatinib exerts its therapeutic effect by targeting the ALK fusion protein, which is responsible for aberrant signaling in certain cancers. By inhibiting the autophosphorylation of ALK, brigatinib effectively blocks downstream signaling cascades that are crucial for cell growth and proliferation, including the JAK-STAT, PI3K-AKT, and RAS-MAPK pathways.[1]
Caption: Brigatinib inhibits ALK autophosphorylation and downstream signaling pathways.
Sample Preparation Techniques
The choice of sample preparation technique is critical for achieving accurate and precise results in bioanalysis. The goal is to remove interfering substances from the biological matrix while efficiently recovering the analyte of interest.
Experimental Workflow for Sample Preparation
The general workflow for preparing biological samples for LC-MS/MS analysis is depicted below.
Caption: General workflow for biological sample preparation for LC-MS/MS analysis.
Detailed Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a simple, rapid, and widely used method for the extraction of brigatinib from plasma samples.
Materials and Reagents:
-
Human plasma (K2-EDTA)
-
Brigatinib reference standard
-
Stable isotope-labeled internal standard (e.g., Brigatinib-¹³C₆)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Allow plasma samples to thaw at room temperature.
-
Pipette 50 µL of plasma into a clean microcentrifuge tube.[1]
-
Add 25 µL of the internal standard working solution (Brigatinib-¹³C₆ in methanol).[1]
-
Add 150 µL of acetonitrile to precipitate the proteins.[1]
-
Vortex the mixture vigorously for 30 seconds.[1]
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.[1]
Solid-Phase Extraction (SPE)
Solid-phase extraction provides a cleaner extract compared to protein precipitation by removing salts and phospholipids (B1166683) that can cause matrix effects.
Materials and Reagents:
-
Human plasma
-
Brigatinib reference standard
-
Internal standard
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Appropriate wash and elution solvents (to be optimized)
-
SPE manifold
General Protocol (to be optimized for Brigatinib):
-
Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water).
-
Loading: Load the pre-treated plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute brigatinib and the internal standard with a strong organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is another effective technique for sample cleanup, partitioning the analyte into an immiscible organic solvent.
Materials and Reagents:
-
Human plasma
-
Brigatinib reference standard
-
Internal standard
-
Immiscible organic solvent (e.g., methyl tert-butyl ether)
-
Vortex mixer
-
Centrifuge
General Protocol (to be optimized for Brigatinib):
-
Pipette a known volume of plasma into a clean tube.
-
Add the internal standard.
-
Add a specific volume of the organic extraction solvent.
-
Vortex the mixture to ensure thorough mixing and extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase for analysis.
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for the quantification of brigatinib in human plasma.
Table 1: Method Performance Comparison
| Parameter | Method 1 (PPT) | Method 2 (PPT) |
| Linearity Range (ng/mL) | 50 - 2,500[1] | 4 - 4,000[3] |
| Internal Standard | Brigatinib-¹³C₆[1] | [2H8]-alectinib[3] |
| Intra-day Precision (%RSD) | < 15%[1] | 2.2 - 15.0%[3] |
| Inter-day Precision (%RSD) | < 15%[1] | 2.2 - 15.0%[3] |
| Intra-day Accuracy (%) | 85 - 115%[1] | 87.2 - 110.2%[3] |
| Inter-day Accuracy (%) | 85 - 115%[1] | 87.2 - 110.2%[3] |
Table 2: Recovery and Matrix Effect Data (Protein Precipitation)
| Analyte | Spiked Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Brigatinib | 2.0 | 102.37 ± 9.23 | 92.80 ± 11.08 |
| 400 | 97.61 ± 5.55 | 98.62 ± 7.10 | |
| 1600 | 101.52 ± 3.82 | 95.53 ± 3.32 |
Data adapted from a study in rat plasma.
Conclusion
This application note provides detailed protocols and comparative data for the sample preparation of brigatinib in biological matrices. Protein precipitation with acetonitrile is a simple, rapid, and robust method that has been well-validated for the analysis of brigatinib in plasma. While solid-phase extraction and liquid-liquid extraction can offer cleaner extracts, the protein precipitation method is often sufficient for routine analysis and high-throughput applications. The choice of the most appropriate method will depend on the specific requirements of the study, including the desired level of sensitivity and the complexity of the biological matrix. The use of a stable isotope-labeled internal standard is highly recommended to ensure the accuracy and precision of the analytical results.
References
Application Note: High-Throughput Analysis of Brigatinib-d11 in Human Plasma by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of brigatinib-d11, a deuterated internal standard for brigatinib (B606365), in human plasma. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection by tandem mass spectrometry. This protocol is intended for researchers, scientists, and drug development professionals requiring accurate and precise quantification of brigatinib in pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Brigatinib is a potent next-generation tyrosine kinase inhibitor (TKI) that targets Anaplastic Lymphoma Kinase (ALK).[1] ALK rearrangements are known oncogenic drivers in various cancers, particularly non-small cell lung cancer (NSCLC).[1] Brigatinib effectively inhibits ALK autophosphorylation and downstream signaling pathways, which are critical for tumor cell proliferation and survival.[1] To ensure the accuracy and precision of quantitative bioanalytical methods for brigatinib, a stable isotope-labeled internal standard, such as this compound, is employed. This application note provides detailed liquid chromatography conditions and a comprehensive protocol for the analysis of this compound in human plasma.
Experimental
Liquid Chromatography Conditions
A summary of the liquid chromatography conditions for the analysis of brigatinib is presented in Table 1. These conditions are also applicable for its deuterated internal standard, this compound.
| Parameter | Condition 1 | Condition 2 |
| HPLC System | Dionex Ultimate 3000 UPLC[2] | Not Specified |
| Column | Inertsil ODS-3 (50 mm × 4.6 mm, 5 µm)[2] | HyPURITY® C18[3] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] | Ammonium acetate (B1210297) in water with 0.1% formic acid[3] |
| Mobile Phase B | Acetonitrile[2] | Methanol (B129727) with 0.1% formic acid[3] |
| Flow Rate | 0.5 mL/min[2] | Not Specified |
| Column Temperature | 25°C[2] | Not Specified |
| Injection Volume | 5-10 µL[1] | Not Specified |
| Gradient | 15% B, linear increase to 20% B over 0.2 min, then to 50% B from 0.2 to 1.9 min, return to 15% B and re-equilibrate until 3 min.[2] | Gradient elution[3] |
Mass Spectrometry Conditions
The mass spectrometry conditions for the detection of brigatinib are summarized in Table 2. The precursor and product ions for this compound would be shifted by the mass of the deuterium (B1214612) labels.
| Parameter | Condition |
| Mass Spectrometer | TSQ Quantum Ultra Triple Quadrupole[2] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Scan Type | Selected Reaction Monitoring (SRM)[2] |
| Spray Voltage | 3500 V[2] |
| Vaporizer Temperature | 250°C[2] |
| Sheath Gas Pressure | 35 arb[2] |
| Auxiliary Gas Pressure | 10 arb[2] |
| Capillary Temperature | 350°C[2] |
| Precursor Ion (m/z) | 584.26 [M+H]⁺ (for Brigatinib)[2] |
| Product Ion (m/z) | 484.08 (for Brigatinib)[2] |
Protocol
This section outlines the protocol for the quantitative analysis of brigatinib in human plasma using LC-MS/MS with this compound as an internal standard.
Preparation of Stock and Working Solutions
-
Prepare a 1 mg/mL stock solution of brigatinib in methanol.
-
Prepare a 1 mg/mL stock solution of this compound (internal standard) in methanol.
-
From these stock solutions, prepare serial dilutions in methanol to create working standard solutions for the calibration curve and quality control (QC) samples.[1]
Sample Preparation
-
To 50 µL of human plasma, add 10 µL of the this compound internal standard working solution.[1]
-
Add 200 µL of acetonitrile (B52724) to precipitate plasma proteins.[1]
-
Vortex the mixture for 1 minute.[1]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.[1]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[1]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[1]
LC-MS/MS Analysis
-
Inject an aliquot (typically 5-10 µL) of the reconstituted sample into the LC-MS/MS system.[1]
-
Acquire data using the selected reaction monitoring (SRM) mode.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the quantitative analysis of this compound in human plasma.
Caption: Workflow for the LC-MS/MS analysis of this compound.
Signaling Pathway Inhibition by Brigatinib
Brigatinib exerts its therapeutic effect by inhibiting the autophosphorylation of the ALK receptor tyrosine kinase. This action blocks downstream signaling cascades, including the RAS-MEK-ERK, JAK-STAT, and PI3K-AKT pathways, which are crucial for cell proliferation and survival.
Caption: Inhibition of ALK signaling pathway by Brigatinib.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous Quantification of Brigatinib and Brigatinib-Analog in Rat Plasma and Brain Homogenate by LC-MS/MS: Application to Comparative Pharmacokinetic and Brain Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an HPLC-MS/MS method to simultaneously quantify brigatinib, lorlatinib, pralsetinib and selpercatinib in human K2-EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Brigatinib-d11 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brigatinib is a potent, next-generation tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK). ALK rearrangements are key oncogenic drivers in various cancers, most notably non-small cell lung cancer (NSCLC). Brigatinib is also an inhibitor of ROS proto-oncogene-1 (ROS1) and has demonstrated activity against mutated forms of the Epidermal Growth Factor Receptor (EGFR). The therapeutic efficacy of Brigatinib is linked to its ability to inhibit ALK autophosphorylation and downstream signaling pathways, thereby impeding tumor cell proliferation and survival.
Accurate and precise quantification of Brigatinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and the overall drug development process. This document provides detailed application notes and protocols for the quantitative analysis of Brigatinib and its deuterated internal standard, Brigatinib-d11, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
I. Mechanism of Action of Brigatinib
Brigatinib exerts its therapeutic effect by acting as a tyrosine kinase inhibitor with activity against multiple kinases, including ALK and ROS1.[1] In cancers driven by ALK rearrangements, the resulting fusion protein is constitutively active, leading to the activation of downstream signaling pathways that promote cell proliferation and survival.[2][3] Brigatinib binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of critical signaling cascades such as the RAS-MEK-ERK, JAK-STAT, and PI3K-AKT pathways.[2][4] This blockade of ALK-mediated signaling leads to the suppression of tumor cell growth and the induction of apoptosis.[2]
ALK Signaling Pathway and Brigatinib Inhibition
Caption: Simplified ALK signaling pathway and the inhibitory action of Brigatinib.
II. Mass Spectrometry Parameters for Brigatinib and this compound
The following table summarizes the recommended starting parameters for the LC-MS/MS analysis of Brigatinib and its deuterated internal standard, this compound. Optimization may be required based on the specific instrumentation used.
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Collision Gas | Argon |
SRM Transitions for Brigatinib and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Brigatinib | 584.3 | 484.1 | 35 |
| This compound | 595.4 (calculated) | 495.2 (calculated) | ~35 (optimization recommended) |
Note: The m/z values for this compound are calculated based on the addition of 11 deuterium (B1214612) atoms. The collision energy for this compound should be optimized but is expected to be similar to that of Brigatinib. A study using Brigatinib-13C6 reported a precursor ion of 590.3 m/z and a product ion of 490.1 m/z with a collision energy of 35 eV.
III. Experimental Protocol: Quantification of Brigatinib in Human Plasma
This protocol outlines a robust and sensitive method for the quantitative analysis of Brigatinib in human plasma using LC-MS/MS with this compound as an internal standard.
A. Materials and Reagents
-
Brigatinib analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
B. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of Brigatinib in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Working Standard Solutions:
-
From the stock solutions, prepare serial dilutions in methanol to create working standard solutions for the calibration curve and quality control (QC) samples.
-
C. Sample Preparation
The following workflow illustrates the protein precipitation method for plasma sample preparation.
Workflow for Plasma Sample Preparation
Caption: Workflow for the preparation of plasma samples for LC-MS/MS analysis.
D. Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10-90% B over 3 minutes, hold at 90% B for 1 minute, re-equilibrate at 10% B for 1 minute |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
E. Data Analysis and Method Validation
-
The peak area ratio of the analyte to the internal standard is calculated.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in the prepared standards.
-
The concentration of Brigatinib in the unknown samples is determined from the calibration curve.
-
The method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to relevant regulatory guidelines. A linear range of 50-2,500 ng/mL for Brigatinib has been previously validated.[5][6]
IV. Conclusion
The described LC-MS/MS method, utilizing a stable isotope-labeled internal standard such as this compound, provides a highly sensitive, specific, and reliable approach for the quantitative analysis of Brigatinib in human plasma. The use of an isotopic internal standard is critical for correcting for matrix effects and variability in sample processing, thereby ensuring the highest quality of data for pharmacokinetic and clinical research. The detailed protocol and performance characteristics presented in this application note offer a solid foundation for researchers to implement this methodology in their laboratories.
References
- 1. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of an HPLC-MS/MS method to simultaneously quantify brigatinib, lorlatinib, pralsetinib and selpercatinib in human K2-EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioequivalence Studies of Brigatinib using Brigatinib-d11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brigatinib is a potent tyrosine kinase inhibitor used in the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC).[1][2] To ensure the therapeutic equivalence of generic formulations of Brigatinib, rigorous bioequivalence (BE) studies are required.[3][4] These studies are essential to compare the pharmacokinetic profiles of a generic product to the reference listed drug.[4]
A critical component of accurate bioanalytical methods for BE studies is the use of a stable isotope-labeled internal standard (SIL-IS).[5][6][7] Brigatinib-d11, a deuterated form of Brigatinib, is an ideal SIL-IS for the quantitative analysis of Brigatinib in biological matrices. Its physicochemical properties are nearly identical to Brigatinib, ensuring it behaves similarly during sample preparation and chromatographic analysis, thus effectively correcting for variability.[5][6] This document provides detailed application notes and protocols for conducting bioequivalence studies of Brigatinib using this compound as an internal standard, focusing on a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Mechanism of Action of Brigatinib
Brigatinib functions as a multi-targeted tyrosine kinase inhibitor, with its primary activity against ALK.[1][8] In ALK-positive NSCLC, a chromosomal rearrangement leads to the formation of a fusion gene (e.g., EML4-ALK), resulting in a constitutively active ALK fusion protein.[9] This aberrant protein drives downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cancer cell proliferation and survival.[1][8] Brigatinib binds to the ATP-binding pocket of the ALK enzyme, inhibiting its phosphorylation and subsequently blocking these downstream signaling cascades, which ultimately leads to apoptosis of the cancer cells.[1][2]
Caption: Inhibition of ALK signaling by Brigatinib.
Bioanalytical Method: Quantification of Brigatinib in Human Plasma by LC-MS/MS
The accurate quantification of Brigatinib in human plasma is paramount for pharmacokinetic analysis in bioequivalence studies. A validated LC-MS/MS method using this compound as an internal standard is described below.
Method Parameters
| Parameter | Specification |
| Analyte | Brigatinib |
| Internal Standard | This compound |
| Biological Matrix | Human Plasma (K2-EDTA) |
| Instrumentation | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Sample Preparation: Protein Precipitation
-
To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 200 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.[10]
Liquid Chromatography Conditions
| Parameter | Specification |
| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 90% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Brigatinib | This compound |
| Precursor Ion (m/z) | To be determined experimentally | To be determined experimentally |
| Product Ion (m/z) | To be determined experimentally | To be determined experimentally |
| Collision Energy (eV) | To be optimized | To be optimized |
| Dwell Time (ms) | 100 | 100 |
Note: The specific m/z transitions and collision energies should be optimized for the instrument in use.
Method Validation Summary
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA).[3]
| Validation Parameter | Acceptance Criteria |
| Linearity | r² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy within ±20%; precision ≤ 20% |
| Accuracy | Within ±15% of the nominal value (±20% for LLOQ) |
| Precision (Intra- and Inter-day) | Coefficient of Variation (%CV) ≤ 15% (≤ 20% for LLOQ) |
| Matrix Effect | Internal standard normalized matrix factor should be consistent |
| Recovery | Consistent and reproducible |
| Stability | Analyte stable under various storage and processing conditions |
Protocol: Bioequivalence Study of Brigatinib
This protocol outlines a typical single-dose, randomized, two-period, two-sequence crossover study to compare a generic Brigatinib formulation (Test) with the reference product.
Study Design
-
Design: Single-dose, randomized, two-period, two-sequence crossover.
-
Subjects: Healthy adult volunteers.
-
Treatments:
-
Test Product: Brigatinib tablet (e.g., 180 mg).
-
Reference Product: ALUNBRIG® (brigatinib) tablet (180 mg).
-
-
Washout Period: A sufficient period to ensure complete elimination of the drug from the previous period (e.g., 21 days).
Study Conduct
-
Screening: Screen healthy volunteers to ensure they meet the inclusion/exclusion criteria.
-
Randomization: Randomly assign subjects to one of the two treatment sequences (Test then Reference, or Reference then Test).
-
Dosing: Administer a single oral dose of the assigned Brigatinib formulation with a standardized volume of water after an overnight fast.
-
Blood Sampling: Collect blood samples in K2-EDTA tubes at pre-defined time points (e.g., pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose).
-
Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -70°C or below until analysis.
-
Washout Period: Subjects undergo the washout period.
-
Second Period: Repeat steps 3-5 with the alternate formulation.
-
Sample Analysis: Analyze plasma samples for Brigatinib concentration using the validated LC-MS/MS method described above.
Pharmacokinetic and Statistical Analysis
-
Pharmacokinetic Parameters: Calculate the following pharmacokinetic parameters for Brigatinib for each subject:
-
AUC0-t (Area under the plasma concentration-time curve from time zero to the last measurable concentration).
-
AUC0-∞ (Area under the plasma concentration-time curve from time zero to infinity).
-
Cmax (Maximum observed plasma concentration).
-
Tmax (Time to reach Cmax).
-
-
Statistical Analysis:
-
Perform an analysis of variance (ANOVA) on the log-transformed AUC0-t, AUC0-∞, and Cmax.
-
Calculate the 90% confidence intervals (CIs) for the ratio of the geometric means (Test/Reference) for these parameters.
-
Bioequivalence Criteria: The 90% CIs for the geometric mean ratios of AUC0-t, AUC0-∞, and Cmax must fall within the range of 80.00% to 125.00%.
-
Caption: Workflow for a bioequivalence study.
The Role of this compound as an Internal Standard
The use of a deuterated internal standard like this compound is crucial for mitigating potential errors in bioanalysis.
References
- 1. What is the mechanism of Brigatinib? [synapse.patsnap.com]
- 2. What is Brigatinib used for? [synapse.patsnap.com]
- 3. Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application | FDA [fda.gov]
- 4. New FDA Draft Guidance for Industry on Bioequivalence Studies - ECA Academy [gmp-compliance.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Brigatinib-d11 Isotopic Interference Troubleshooting
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering isotopic interference issues when using Brigatinib-d11 as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound analysis?
A1: Isotopic interference, or "crosstalk," happens when the signal from the unlabeled analyte (Brigatinib) overlaps with the signal of its stable isotope-labeled internal standard (SIL-IS), this compound, or vice-versa, within the mass spectrometer. This can lead to inaccuracies in the quantification of Brigatinib. The primary causes are the natural abundance of isotopes (e.g., ¹³C in Brigatinib) and potential isotopic impurities in the this compound standard.[1][2]
Q2: What are the primary sources of isotopic interference when using this compound?
A2: There are two main types of interference to consider:
-
Type I Interference (Analyte to IS): The signal from naturally occurring heavy isotopes in unlabeled Brigatinib contributes to the signal of the this compound internal standard. This is more pronounced at high concentrations of Brigatinib.[3]
-
Type II Interference (IS to Analyte): The presence of unlabeled Brigatinib as an impurity in the this compound internal standard contributes to the analyte signal. This can lead to an overestimation of Brigatinib concentration, especially at the lower limit of quantification (LLOQ).[3]
Q3: How can I identify if isotopic interference is affecting my results?
A3: Signs of isotopic interference include:
-
Non-linear calibration curves, particularly at the upper and lower ends.[4][5]
-
Inaccurate quality control (QC) sample results.
-
Poor peak integration and inconsistent peak area ratios.
-
A detectable signal in the this compound mass transition channel when analyzing a high-concentration sample of unlabeled Brigatinib.[3]
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve at High Concentrations
Symptom: Your calibration curve for Brigatinib loses linearity at the upper concentration range, often with a positive bias.
Possible Cause: At high concentrations of unlabeled Brigatinib, the signal from its naturally abundant heavy isotopes can spill over into the mass channel of the this compound internal standard (Type I interference).[3]
Troubleshooting Steps:
-
Assess Isotopic Overlap:
-
Prepare a high-concentration solution of unlabeled Brigatinib (at the upper limit of quantification, ULOQ) without any this compound.
-
Analyze this sample using your LC-MS/MS method and monitor the MRM transitions for both Brigatinib and this compound.
-
A significant peak in the this compound channel confirms crosstalk from the analyte.
-
-
Mitigation Strategies:
-
Mathematical Correction: If the interference is predictable, a mathematical correction can be applied to the data.[1][4]
-
Optimize MRM Transitions: Investigate alternative product ions for Brigatinib and this compound that may have a lower potential for isotopic contribution.[1]
-
Adjust Calibration Range: If the interference cannot be easily corrected, consider lowering the ULOQ of your assay to a range where the crosstalk is negligible.[3]
-
Issue 2: Inaccurate Results at the Lower Limit of Quantification (LLOQ)
Symptom: You observe a consistent overestimation of Brigatinib concentrations, particularly for low-concentration samples.
Possible Cause: The this compound internal standard may contain a small amount of unlabeled Brigatinib as an impurity (Type II interference). This will contribute to the analyte signal, causing a positive bias at low concentrations.[3]
Troubleshooting Steps:
-
Evaluate IS Contribution to Analyte Signal:
-
Prepare a solution containing only the working concentration of this compound in a blank matrix.
-
Analyze this sample and monitor the MRM transitions for both Brigatinib and this compound.
-
A peak detected in the Brigatinib channel indicates the presence of unlabeled Brigatinib in your internal standard.
-
-
Mitigation Strategies:
-
Use a Higher Purity IS: If possible, obtain a this compound standard with higher isotopic purity.
-
Mathematical Correction: The contribution of the unlabeled Brigatinib in the IS can be subtracted from the measured analyte response.
-
Adjust IS Concentration: Lowering the concentration of the internal standard can reduce the impact of the impurity, but this must be balanced with maintaining an adequate signal response.
-
Issue 3: Poor Peak Shape and Inconsistent Retention Times
Symptom: The peaks for Brigatinib and this compound are broad, tailing, or show a slight, inconsistent separation.
Possible Cause:
-
Deuterium (B1214612) Isotope Effect: The substitution of hydrogen with deuterium in this compound can sometimes lead to slight changes in its physicochemical properties, causing it to elute slightly earlier or later than unlabeled Brigatinib.[2]
-
Suboptimal Chromatography: Poor mobile phase composition, pH, or a degraded column can lead to poor peak shape for both the analyte and the internal standard.
Troubleshooting Steps:
-
Optimize Chromatographic Conditions:
-
Adjust the mobile phase gradient, flow rate, and column temperature to improve peak shape and resolution.
-
Ensure the pH of the mobile phase is optimal for Brigatinib.
-
Confirm that Brigatinib and this compound are co-eluting as closely as possible. While a minor shift due to the deuterium isotope effect might be unavoidable, significant separation can lead to differential matrix effects and inaccurate quantification.[2][6]
-
-
Evaluate Column Performance:
-
Check the column for signs of degradation or contamination. It may need to be replaced.
-
Experimental Protocols
Protocol: Assessment of Isotopic Crosstalk
This protocol outlines the steps to experimentally determine the extent of isotopic interference between Brigatinib and this compound.
-
Preparation of Solutions:
-
Set A (Analyte to IS): Spike a high concentration of Brigatinib (e.g., ULOQ) into a blank matrix (e.g., plasma) without adding this compound.
-
Set B (IS to Analyte): Spike the working concentration of this compound into a blank matrix without adding Brigatinib.
-
-
Sample Analysis:
-
Inject both sets of solutions into the LC-MS/MS system.
-
Monitor the MRM transitions for both Brigatinib and this compound in each run.
-
-
Data Analysis:
-
For Set A: Measure the peak area of any signal detected in the this compound MRM channel. Calculate the percentage contribution of the analyte to the internal standard signal.
-
For Set B: Measure the peak area of any signal detected in the Brigatinib MRM channel. This represents the contribution from impurities in the internal standard.
-
| Contribution Source | Description | Acceptance Criteria |
| Analyte to Internal Standard | Contribution of unlabeled Brigatinib to the this compound signal. | Should be < 5% of the internal standard response in a blank sample. |
| Internal Standard to Analyte | Contribution of this compound to the unlabeled Brigatinib signal. | Should be < 1% of the analyte response at the LLOQ. |
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating isotopic interference.
Caption: Workflow for the experimental assessment of isotopic crosstalk.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
Mitigating matrix effects in Brigatinib-d11 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the bioanalysis of Brigatinib (B606365) using its deuterated internal standard, Brigatinib-d11.
Troubleshooting Guide: Common Issues in this compound Assays
This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions.
Issue 1: Low Signal Intensity or Poor Sensitivity
-
Potential Cause: Inefficient extraction of Brigatinib from the sample matrix, leading to low recovery.
-
Solution: Optimize your sample preparation method. For complex matrices, consider alternatives to simple protein precipitation, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), which can provide a cleaner extract and improve recovery.[1]
-
Potential Cause: Ion suppression due to co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts).[1]
-
Solution:
-
Improve Chromatographic Separation: Modify the LC gradient to better separate Brigatinib from interfering matrix components.[1][2]
-
Sample Dilution: Diluting the sample with the initial mobile phase can reduce the concentration of interfering matrix components.[1][2][3]
-
Use a Diverter Valve: Program a diverter valve to direct the flow to waste during the elution of highly interfering components, such as salts at the beginning of the run.[2]
-
-
Potential Cause: Suboptimal mass spectrometer settings.
-
Solution: Systematically optimize Electrospray Ionization (ESI) source parameters, including capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature. Additionally, perform a compound optimization experiment to determine the ideal collision energy for both Brigatinib and this compound.[1]
Issue 2: Inconsistent or Poorly Reproducible Results
-
Potential Cause: The internal standard (this compound) is not adequately compensating for variable ion suppression between samples. This can occur if the internal standard and analyte do not co-elute perfectly.[2]
-
Solution:
-
Verify Co-elution: Ensure that the chromatographic conditions result in the co-elution of Brigatinib and this compound. As a stable isotope-labeled internal standard, their retention times should be very similar.[2]
-
Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to account for consistent matrix effects.[2]
-
Issue 3: Significant Peak Tailing or Poor Peak Shape
-
Potential Cause: Interaction of the analyte with metal components in the HPLC system.[2]
-
Solution:
-
Use Metal-Free Components: Consider using a metal-free or PEEK-lined HPLC column and tubing to minimize analyte chelation and adsorption.[2]
-
Mobile Phase Additives: The use of mobile phase modifiers like formic acid can improve peak shape and ionization efficiency.[2] Adding 0.1% formic acid to the aqueous portion of the mobile phase has been shown to be effective for achieving high MS sensitivity for Brigatinib.[4]
-
Issue 4: High Background Noise
-
Potential Cause: Contaminated solvents, reagents, or impurities.
-
Solution: Ensure all solvents and reagents are of high purity and stored correctly.[1]
-
Potential Cause: Carryover from previous high-concentration sample injections.
-
Solution:
-
Optimize Wash Solvents: Use a strong wash solvent in the autosampler wash sequence.
-
Inject Blanks: Run several blank injections after a high-concentration sample to ensure the system is clean.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample preparation method for Brigatinib in plasma?
A1: The most commonly reported method is protein precipitation (PPT) with acetonitrile (B52724).[1][5] This method is fast and effective at removing the majority of proteins. However, for more complex matrices or to further reduce matrix effects, Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are recommended for a cleaner sample extract.[1]
Q2: Why is a stable isotope-labeled internal standard like this compound crucial for this assay?
A2: A stable isotope-labeled internal standard is highly recommended to accurately account for variations in sample extraction efficiency and matrix effects.[3] Since this compound has nearly identical chemical and physical properties to the unlabeled analyte, it will co-elute and experience similar ionization effects, providing the most accurate correction for any signal suppression or enhancement.[2][3][6]
Q3: What are typical LC-MS/MS parameters for Brigatinib analysis?
A3: While specific parameters should be optimized for your system, a common starting point is a C18 reversed-phase column with gradient elution using a mobile phase consisting of ammonium (B1175870) acetate (B1210297) in water and methanol (B129727), both acidified with formic acid.[7][8] Detection is typically performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) interface in positive ion mode.[1][4]
Q4: How can I quantitatively assess the extent of matrix effects in my assay?
A4: A post-extraction addition method can be used. This involves comparing the peak response of an analyte spiked into a pre-extracted blank matrix sample to the response of the analyte in a neat solution at the same concentration. The ratio of these responses indicates the degree of ion suppression or enhancement.
Experimental Protocols & Data
Protocol 1: Protein Precipitation for Brigatinib in Human Plasma
This protocol is a streamlined method for sample preparation.[9]
Materials:
-
Human K2-EDTA plasma
-
This compound internal standard working solution (in methanol)
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes
-
HPLC vials
Methodology:
-
Allow plasma samples to thaw at room temperature.
-
Pipette 50 µL of plasma into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Carefully transfer the supernatant to an HPLC vial for analysis.[9]
Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Extracts
This protocol is recommended for effectively removing matrix interferences.[2]
Materials:
-
SPE cartridges (e.g., reversed-phase)
-
Blank biological matrix (e.g., plasma)
-
This compound internal standard solution
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol with 2% formic acid)
-
Nitrogen evaporator
Methodology:
-
Spike the biological matrix sample with the this compound internal standard.
-
Condition the SPE cartridge with the conditioning solvent.
-
Equilibrate the cartridge with the equilibration solvent.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with the wash solvent to remove salts and polar interferences.
-
Dry the cartridge under vacuum or with nitrogen.
-
Elute Brigatinib and this compound with the elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[2]
Troubleshooting Logic for Ion Suppression
This diagram outlines a logical approach to diagnosing and mitigating ion suppression.
Quantitative Data Summary
The following table summarizes the validated linear ranges for Brigatinib in human plasma from various LC-MS/MS methods.
| Linear Range (ng/mL) | Internal Standard Used | Sample Preparation | Reference |
| 50 - 2,500 | Brigatinib-¹³C₆ | Protein Precipitation | [7][9] |
| 4 - 4,000 | [²H₈]-alectinib | Protein Precipitation | [5] |
Note: While the internal standards in the cited studies may differ (e.g., Brigatinib-¹³C₆), the principles of using a stable isotope-labeled internal standard like this compound are directly applicable. The provided linear ranges serve as a guide for assay development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous Quantification of Brigatinib and Brigatinib-Analog in Rat Plasma and Brain Homogenate by LC-MS/MS: Application to Comparative Pharmacokinetic and Brain Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioanalytical liquid chromatography-tandem mass spectrometric assay for the quantification of the ALK inhibitors alectinib, brigatinib and lorlatinib in plasma and mouse tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 8. Development and validation of an HPLC-MS/MS method to simultaneously quantify brigatinib, lorlatinib, pralsetinib and selpercatinib in human K2-EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Brigatinib Analysis by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantification of Brigatinib (B606365).
Frequently Asked Questions (FAQs)
Q1: What is the recommended internal standard (IS) for Brigatinib quantification by LC-MS/MS?
A1: The gold standard for quantitative mass spectrometry is the use of a stable isotope-labeled internal standard.[1] For Brigatinib analysis, Brigatinib-13C6 is a suitable and commercially available option that can compensate for variability in sample extraction, matrix effects, and instrument response.[1][2] Other internal standards, such as [2H8]-alectinib and rucaparib , have also been successfully used in validated methods.[3][4]
Q2: What are the typical mass transitions (MRM) for Brigatinib and its internal standards?
A2: In positive ionization mode, the [M+H]⁺ adduct is typically monitored. For Brigatinib, the transition of m/z 584.26 → 484.08 has been reported.[5] The specific transitions for internal standards will vary depending on the compound used. It is crucial to optimize these transitions on your specific instrument.
Q3: What is a common sample preparation technique for plasma samples?
A3: A simple and effective method for preparing plasma samples is protein precipitation .[1][2][5] This is typically performed using acetonitrile (B52724).[1][2][4] The supernatant is then separated, dried down, and reconstituted in the initial mobile phase before injection into the LC-MS/MS system.[2]
Q4: What are the general chromatographic conditions for Brigatinib analysis?
A4: Reversed-phase chromatography using a C18 column is commonly employed.[1] Gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is a typical setup.[1] The flow rate is generally maintained around 0.4-0.5 mL/min.[1][3][5][6]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Ensure the mobile phase pH is appropriate for Brigatinib (a basic compound). The use of 0.1% formic acid is common to improve peak shape and ionization efficiency.[1][5] |
| Column degradation. | Use a guard column and ensure proper sample cleanup. If the column is old, replace it. | |
| Low Signal Intensity / Poor Sensitivity | Suboptimal ionization source parameters. | Optimize spray voltage, vaporizer temperature, sheath gas pressure, auxiliary gas pressure, and capillary temperature.[5] |
| Inefficient ionization in the chosen mobile phase. | Adding 0.1% formic acid to the mobile phase can enhance ionization efficiency.[5] | |
| Matrix effects (ion suppression or enhancement). | Use a stable isotope-labeled internal standard like Brigatinib-13C6 to compensate for matrix effects.[1] Ensure thorough sample cleanup. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and flush the LC system thoroughly. |
| In-source fragmentation. | Optimize the cone voltage/declustering potential. | |
| Inconsistent Results / Poor Reproducibility | Variability in sample preparation. | Ensure consistent and precise execution of the protein precipitation and subsequent steps. Use of an automated liquid handler can improve precision. |
| Unstable internal standard. | Verify the stability of the internal standard under the storage and experimental conditions.[3][5] | |
| Carryover from previous injections. | Optimize the autosampler wash procedure. Inject a blank sample after a high-concentration sample to check for carryover.[5] |
Experimental Protocols
Plasma Sample Preparation using Protein Precipitation
This protocol outlines a common method for extracting Brigatinib from plasma samples.
-
To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the Brigatinib-d11 internal standard working solution.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.[2]
-
Vortex the mixture vigorously for 1 minute.[2]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[2]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.[2]
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.[2]
General LC-MS/MS Method Parameters
The following table summarizes typical starting conditions for the LC-MS/MS analysis of Brigatinib. Optimization may be required based on the specific instrumentation.
| Parameter | Condition |
| LC Column | Reversed-phase C18[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1][5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |
| Flow Rate | 0.4 - 0.5 mL/min[1][3][5][6] |
| Elution | Gradient[3][5][6] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][5] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1] |
Quantitative Data Summary
The following table presents a summary of linearity ranges and lower limits of quantification (LLOQ) from various validated methods for Brigatinib analysis.
| Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Rat Plasma | 1 - 2000 | 1.0 | [5][6] |
| Rat Brain Homogenate | 0.5 - 1000 | 0.5 | [5][6] |
| Human K2-EDTA Plasma | 2 - 2000 | Not Specified | [3] |
| Human K2-EDTA Plasma | 50 - 2500 | Not Specified | [3][7][8] |
| Human Plasma | 4 - 4000 | Not Specified | [4][9] |
Visualizations
Caption: Workflow for Brigatinib quantification in plasma.
Caption: Troubleshooting decision tree for LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioanalytical liquid chromatography-tandem mass spectrometric assay for the quantification of the ALK inhibitors alectinib, brigatinib and lorlatinib in plasma and mouse tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Quantification of Brigatinib and Brigatinib-Analog in Rat Plasma and Brain Homogenate by LC-MS/MS: Application to Comparative Pharmacokinetic and Brain Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 8. Development and validation of an HPLC-MS/MS method to simultaneously quantify brigatinib, lorlatinib, pralsetinib and selpercatinib in human K2-EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research-portal.uu.nl [research-portal.uu.nl]
Technical Support Center: Brigatinib-d11 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the carryover of Brigatinib-d11 during HPLC analysis.
Troubleshooting Guides
Issue: Carryover of this compound Detected in Blank Injections
This guide provides a systematic approach to identifying and eliminating the source of this compound carryover in your HPLC system.
Initial Assessment Workflow
Improving peak shape and resolution for Brigatinib-d11
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brigatinib-d11. Our aim is to help you improve peak shape and resolution in your liquid chromatography-mass spectrometry (LC-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape (tailing or fronting) for this compound?
A1: Poor peak shape for this compound, a basic compound, can stem from several factors. Peak tailing is often due to secondary interactions with residual silanol (B1196071) groups on silica-based columns.[1] Peak fronting is less common but can be caused by column overload, where too much sample is injected.[1] Other contributing factors for poor peak shape include a mismatch between the sample solvent and the mobile phase, or column degradation.[1]
Q2: How can I improve the resolution between this compound and other components in my sample?
A2: Improving resolution involves optimizing several chromatographic parameters. Key factors that influence resolution are the mobile phase composition, column selection, flow rate, and temperature.[2][3] Adjusting the mobile phase pH and organic modifier ratio can significantly impact selectivity.[3] Employing a column with a smaller particle size or a longer length can increase efficiency.[2] Additionally, reducing the flow rate can enhance separation, although it will increase the run time.[3]
Q3: My deuterated internal standard (this compound) is not co-eluting with the parent compound, Brigatinib. What should I do?
A3: A slight shift in retention time between a deuterated internal standard and the parent analyte can sometimes occur. To address this, you can try adjusting the mobile phase composition or the gradient slope. A shallower gradient can often improve the co-elution of closely related compounds.
Q4: I am observing inconsistent signal intensity for this compound across my sample set. What could be the issue?
A4: Inconsistent signal intensity for a deuterated internal standard can be attributed to differential matrix effects. This is where components in the sample matrix, such as plasma or tissue homogenates, suppress or enhance the ionization of the internal standard to a different extent than the analyte. To mitigate this, ensure thorough sample cleanup and consider optimizing the ionization source parameters on your mass spectrometer.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during the analysis of this compound.
Issue 1: Peak Tailing
-
Symptom: The peak for this compound has an asymmetrical shape with a drawn-out tail.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Silanol Interactions | Lower the mobile phase pH to ≤ 3 using an additive like 0.1% formic acid to protonate the silanol groups and minimize interactions.[1] |
| Column Overload | Reduce the injection volume or dilute the sample.[1] |
| Column Contamination | Flush the column with a strong solvent. If the issue persists, replace the column.[1] |
Issue 2: Peak Fronting
-
Symptom: The peak for this compound has a leading edge that is less steep than the trailing edge.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Column Overload | Decrease the amount of sample injected onto the column.[1] |
| Inappropriate Sample Solvent | Ensure the sample solvent is of similar or weaker strength than the initial mobile phase.[1] |
| Collapsed Column Bed | This indicates a serious column issue, and the column should be replaced.[1] |
Issue 3: Poor Resolution
-
Symptom: The peak for this compound is not baseline-separated from other peaks.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Mobile Phase | Adjust the organic-to-aqueous ratio or change the organic modifier (e.g., from acetonitrile (B52724) to methanol). Modify the mobile phase pH.[2][3] |
| Inefficient Column | Use a column with smaller particles or a longer length to increase the number of theoretical plates.[2] |
| High Flow Rate | Decrease the flow rate to allow more time for separation to occur.[3] |
| Inadequate Temperature Control | Optimize the column temperature. Higher temperatures can sometimes improve efficiency, but can also affect selectivity.[2] |
Experimental Protocols
Sample Preparation (Human Plasma)
-
Thaw human plasma samples at room temperature and vortex to ensure homogeneity.[4]
-
Pipette 50 µL of the plasma sample into a clean microcentrifuge tube.[4]
-
Add 10 µL of the this compound internal standard working solution.[4]
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.[4]
-
Vortex the mixture vigorously for 1 minute.[4]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[4]
-
Carefully transfer the supernatant to a new tube or well plate for LC-MS/MS analysis.[4]
LC-MS/MS Method Parameters
The following table summarizes a typical set of starting parameters for the LC-MS/MS analysis of this compound. Optimization may be required for your specific instrumentation and application.
| Parameter | Recommended Condition |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.7 µm)[5] |
| Mobile Phase A | 0.1% Formic acid in Water[5][6] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid[5][6] |
| Flow Rate | 0.5 - 0.6 mL/min[5][6] |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be 25% to 95% B over a few minutes.[5] |
| Column Temperature | 40 °C |
| Injection Volume | 5-10 µL[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| Scan Type | Multiple Reaction Monitoring (MRM)[4] |
MRM Transitions (example for a similar deuterated analog, Brigatinib-d6):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Brigatinib | 570.3 | 484.6 |
| Brigatinib-d6 | 585.1 | 484.6 |
Note: The specific m/z values for this compound will need to be determined based on its exact mass.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Brigatinib's mechanism of action on the ALK signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. uhplcs.com [uhplcs.com]
- 4. benchchem.com [benchchem.com]
- 5. irjes.com [irjes.com]
- 6. Simultaneous Quantification of Brigatinib and Brigatinib-Analog in Rat Plasma and Brain Homogenate by LC-MS/MS: Application to Comparative Pharmacokinetic and Brain Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
Brigatinib-d11 quality control and system suitability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brigatinib-d11.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our analyses?
This compound is a stable isotope-labeled version of Brigatinib, a potent tyrosine kinase inhibitor. In quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is used as an internal standard (IS). Its chemical properties are nearly identical to Brigatinib, but its increased mass allows it to be distinguished by the mass spectrometer. This helps to ensure the accuracy and precision of the quantification of Brigatinib in complex biological matrices.
Q2: My this compound internal standard and the Brigatinib analyte have slightly different retention times. Is this normal?
A slight shift in retention time between a deuterated internal standard and the non-deuterated analyte can sometimes occur in liquid chromatography. This is due to the minor differences in physicochemical properties between the carbon-deuterium (C-D) and carbon-hydrogen (C-H) bonds. The C-D bond is slightly stronger and less polar than the C-H bond, which can lead to altered interactions with the stationary phase of the chromatography column. Typically, the deuterated compound may elute slightly earlier than its non-deuterated counterpart. While a small, consistent shift is often acceptable, a significant or variable shift could indicate a problem with the chromatographic method.
Q3: What are the most common issues encountered when using deuterated internal standards like this compound?
The most common challenges include:
-
Isotopic Exchange: The loss of deuterium (B1214612) atoms and their replacement with hydrogen from the surrounding environment.
-
Chromatographic Shift: As discussed above, the deuterated standard and the analyte may have slightly different retention times.
-
Differential Matrix Effects: The analyte and the internal standard may experience different levels of ion suppression or enhancement from the sample matrix.[1]
-
Purity Issues: The deuterated internal standard may contain a small amount of the unlabeled analyte, which can affect the accuracy of measurements at the lower limit of quantification.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for Brigatinib and this compound
| Possible Cause | Troubleshooting Steps |
| Column Degradation | 1. Flush the column with a strong solvent. 2. If the problem persists, replace the column with a new one of the same type. |
| Inappropriate Mobile Phase pH | 1. Ensure the mobile phase pH is appropriate for Brigatinib's chemical properties. Formic acid (0.1%) is commonly used to improve peak shape and ionization efficiency.[2] |
| Sample Overload | 1. Dilute the sample and reinject. 2. Reduce the injection volume. |
| Contamination | 1. Clean the injector and autosampler. 2. Use fresh, high-purity mobile phase solvents. |
Issue 2: Inconsistent or Low Recovery of this compound
| Possible Cause | Troubleshooting Steps |
| Suboptimal Extraction Procedure | 1. Re-evaluate the protein precipitation or liquid-liquid extraction method. Ensure complete protein removal. 2. Optimize solvent volumes and mixing times. |
| Adsorption to Labware | 1. Use low-adsorption polypropylene (B1209903) tubes and vials. 2. Condition new labware by rinsing with the sample solvent. |
| Instability in Matrix | 1. Process samples as quickly as possible. 2. Keep samples on ice or at a controlled low temperature during preparation. Brigatinib has been shown to be stable for at least 24 hours at room temperature and for at least 7 days at 2-8°C in K2-EDTA plasma.[3][4] |
Issue 3: Suspected Isotopic Exchange (Back-Exchange)
| Possible Cause | Troubleshooting Steps |
| Deuterium Label Position | 1. Confirm the location of the deuterium labels on the this compound molecule. Labels on heteroatoms (like oxygen or nitrogen) are more susceptible to exchange. |
| pH of the Solution | 1. Avoid strongly acidic or basic conditions during sample storage and preparation, as these can catalyze the exchange of deuterium atoms.[1] |
| Solvent Selection | 1. Whenever possible, minimize the use of protic solvents (e.g., water, methanol) during sample storage if back-exchange is a known issue for the specific labeled positions.[5] |
Experimental Protocols
Protocol: Quantitative Analysis of Brigatinib using this compound by LC-MS/MS
This protocol outlines a general procedure for the quantification of Brigatinib in human plasma.
1. Preparation of Solutions
-
Brigatinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Brigatinib in methanol (B129727).
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard and Quality Control (QC) Samples: Prepare serial dilutions of the Brigatinib stock solution in methanol to create working standards for the calibration curve and QC samples at low, medium, and high concentrations.
2. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Add 200 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS System Suitability and Analysis
-
System Suitability Test: Before running the samples, perform a system suitability test to ensure the LC-MS/MS system is performing optimally. This typically involves multiple injections of a standard solution to check for consistency in retention time, peak area, and other parameters.
| Parameter | Acceptance Criteria |
| Peak Area Precision (%RSD) | ≤ 15% |
| Retention Time Precision (%RSD) | ≤ 2% |
| Tailing Factor | 0.8 - 1.5 |
| Signal-to-Noise Ratio (for LLOQ) | ≥ 10 |
-
LC-MS/MS Conditions: The following are typical starting conditions that may require optimization for your specific instrumentation.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., HyPURITY® C18)[3][4] |
| Mobile Phase A | 0.1% Formic acid in water[2] or Ammonium acetate (B1210297) in water[3][4] |
| Mobile Phase B | Acetonitrile or Methanol[2][3][4] |
| Flow Rate | 0.5 mL/min[2] |
| Injection Volume | 5-10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection | Multiple Reaction Monitoring (MRM) |
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Brigatinib to this compound against the concentration of the working standards.
-
Use the calibration curve to determine the concentration of Brigatinib in the unknown samples.
Visualizations
Caption: Simplified ALK signaling pathway and the inhibitory action of Brigatinib.
Caption: Experimental workflow for plasma sample preparation for LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous Quantification of Brigatinib and Brigatinib-Analog in Rat Plasma and Brain Homogenate by LC-MS/MS: Application to Comparative Pharmacokinetic and Brain Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an HPLC-MS/MS method to simultaneously quantify brigatinib, lorlatinib, pralsetinib and selpercatinib in human K2-EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Brigatinib-d11 Performance in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of biological matrices on Brigatinib-d11 performance during bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalytical assays?
A1: this compound is a stable isotope-labeled (SIL) internal standard for Brigatinib, a potent tyrosine kinase inhibitor. In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), SIL internal standards are considered the gold standard. Because this compound is chemically and physically almost identical to Brigatinib, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows it to accurately correct for variability during sample preparation and analysis, leading to more precise and accurate quantification of Brigatinib in complex biological samples.
Q2: What is "matrix effect" and how does it impact the analysis of Brigatinib?
A2: Matrix effect is the alteration of the ionization efficiency of an analyte by co-eluting components present in the biological sample (the "matrix"). These components, such as phospholipids, salts, and proteins, can either suppress or enhance the ionization of Brigatinib and this compound, leading to inaccurate quantification. The use of a SIL internal standard like this compound is the most effective way to compensate for these matrix effects, as it is affected in a nearly identical manner to the analyte of interest.
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While this compound is highly effective in compensating for matrix effects, it may not completely eliminate all issues. For optimal performance, it is crucial that this compound and Brigatinib co-elute perfectly. If there is any chromatographic separation between the analyte and the internal standard, they may be subjected to different matrix environments, leading to inaccurate results. Significant ion suppression can also impact the overall sensitivity of the assay, even with a SIL internal standard.
Q4: My recovery of Brigatinib from tissue homogenates is low and inconsistent. What are the potential causes and solutions?
A4: Low and variable recovery from tissue homogenates can be attributed to several factors:
-
Inefficient Homogenization: Incomplete disruption of the tissue will result in the incomplete release of the drug. Ensure your homogenization protocol is thorough and consistent for all samples.
-
Drug Binding: Brigatinib may bind to proteins and other components within the tissue matrix. An effective protein precipitation step is crucial to disrupt these interactions.
-
Analyte Adsorption: The analyte may adsorb to the surfaces of plasticware. Using low-retention tubes and pipette tips can help minimize this issue.
Optimizing the sample preparation protocol, including the homogenization technique and the protein precipitation step, is key to achieving consistent and high recovery.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of Brigatinib using this compound as an internal standard in various biological matrices.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | 1. Suboptimal Sample Preparation: Incomplete extraction or significant loss of analyte during sample processing. 2. Ion Suppression: Co-eluting matrix components are reducing the ionization efficiency of Brigatinib and this compound. | 1. Optimize the protein precipitation step by adjusting the solvent-to-sample ratio (typically 3:1 or 4:1 acetonitrile (B52724) to plasma/homogenate). Ensure thorough vortexing and high-speed centrifugation. Consider alternative extraction methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner samples. 2. Modify the LC gradient to improve the separation of Brigatinib from the ion-suppressing regions of the chromatogram. Diluting the sample can also reduce matrix effects, but may compromise the limit of quantification. |
| High Variability in Results (Poor Precision) | 1. Inconsistent Sample Homogenization: Particularly relevant for tissue samples. 2. Inaccurate Internal Standard Addition: Inconsistent volume of this compound added to samples. 3. Variable Matrix Effects: Differences in the composition of the biological matrix between samples. | 1. Standardize the homogenization protocol to ensure uniformity across all tissue samples. 2. Use a calibrated pipette and ensure consistent technique when adding the internal standard solution. 3. Employ a robust sample cleanup method (e.g., SPE) to minimize the variability of the matrix. |
| Inaccurate Results (Poor Accuracy) | 1. Poor Recovery: Inefficient extraction of the analyte from the matrix. 2. Chromatographic Separation of Analyte and Internal Standard: Brigatinib and this compound are not co-eluting perfectly. 3. Instability of Brigatinib: Degradation of the analyte during sample storage or processing. | 1. Optimize the extraction procedure to maximize recovery. Evaluate different extraction solvents and techniques. 2. Ensure the analytical column and mobile phase are suitable for the co-elution of Brigatinib and its deuterated analog. 3. Perform stability studies to assess the stability of Brigatinib in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability). |
Quantitative Data Summary
The following tables present a summary of quantitative data on the performance of Brigatinib analysis in different biological matrices from a published study. This data can serve as a reference for expected performance characteristics.
Table 1: Extraction Recovery and Matrix Effect of Brigatinib in Rat Plasma and Brain Homogenate
| Analyte | Matrix | Spiked Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Brigatinib | Rat Plasma | 2.0 | 93.2 ± 4.5 | 95.7 ± 5.1 |
| 400 | 95.1 ± 3.8 | 97.2 ± 4.3 | ||
| 1600 | 94.5 ± 4.1 | 96.5 ± 4.8 | ||
| Brigatinib | Rat Brain Homogenate | 1.0 | 90.8 ± 5.3 | 93.4 ± 6.2 |
| 200 | 92.4 ± 4.7 | 94.9 ± 5.5 | ||
| 800 | 91.7 ± 5.1 | 94.1 ± 5.8 |
Data adapted from a study by Li et al. (2019). Extraction recovery is presented as mean ± SD (n=3). Matrix effect is presented as mean ± SD (n=3).
Table 2: Precision and Accuracy of Brigatinib Quantification in Rat Plasma and Brain Homogenate
| Matrix | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Rat Plasma | 1.0 (LLOQ) | 6.8 | 103.5 | 7.5 | 102.8 |
| 2.0 | 5.4 | 101.2 | 6.1 | 100.7 | |
| 400 | 4.1 | 98.9 | 4.9 | 99.3 | |
| 1600 | 3.8 | 99.5 | 4.5 | 99.8 | |
| Rat Brain Homogenate | 0.5 (LLOQ) | 8.2 | 105.1 | 9.1 | 104.3 |
| 1.0 | 6.5 | 102.7 | 7.3 | 101.9 | |
| 200 | 4.8 | 98.2 | 5.6 | 98.8 | |
| 800 | 4.2 | 99.1 | 5.1 | 99.4 |
Data adapted from a study by Li et al. (2019). LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation.
Experimental Protocols
1. Protocol for Evaluation of Matrix Effect
This protocol outlines the steps to determine the extent of ion suppression or enhancement on Brigatinib in a specific biological matrix.
-
Materials:
-
Blank biological matrix (e.g., human plasma, tissue homogenate) from at least six different sources.
-
Brigatinib and this compound reference standards.
-
LC-MS/MS grade solvents (acetonitrile, methanol, water, formic acid).
-
-
Procedure:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Prepare a solution of Brigatinib and this compound in a reconstitution solvent at a known concentration.
-
Set B (Post-extraction Spike): Process blank biological matrix samples using your established extraction procedure (e.g., protein precipitation). Spike the resulting clean extract with Brigatinib and this compound at the same concentration as Set A.
-
-
LC-MS/MS Analysis: Analyze both sets of samples using your validated LC-MS/MS method.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement.
-
-
2. Protocol for Evaluation of Extraction Recovery
This protocol is used to determine the efficiency of the extraction method for Brigatinib from a given biological matrix.
-
Materials:
-
Blank biological matrix.
-
Brigatinib and this compound reference standards.
-
LC-MS/MS grade solvents.
-
-
Procedure:
-
Prepare two sets of samples:
-
Set B (Post-extraction Spike): Process blank biological matrix samples. Spike the clean extract with Brigatinib and this compound at a known concentration.
-
Set C (Pre-extraction Spike): Spike blank biological matrix samples with Brigatinib and this compound at the same concentration as Set B before performing the extraction procedure.
-
-
LC-MS/MS Analysis: Analyze both sets of samples.
-
Calculate Extraction Recovery:
-
Extraction Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Visualizations
Caption: A logical workflow for troubleshooting inconsistent performance of this compound.
Caption: Simplified signaling pathway showing Brigatinib's inhibition of the EML4-ALK fusion protein.
Technical Support Center: Enhancing Brigatinib-d11 Method Sensitivity
Welcome to the technical support center for the bioanalysis of Brigatinib-d11. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experimental work, with a focus on enhancing method sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving high sensitivity in a this compound LC-MS/MS assay?
A1: The use of a stable isotope-labeled (SIL) internal standard is paramount for enhancing the accuracy, precision, and sensitivity of Brigatinib quantification.[1] While this compound is a suitable choice, Brigatinib-¹³C₆ is often considered the gold standard as it exhibits nearly identical extraction recovery, ionization efficiency, and chromatographic retention time to the unlabeled analyte, providing the most effective normalization.[2][3]
Q2: What sample preparation technique is recommended for this compound analysis in plasma to maximize recovery and sensitivity?
A2: A simple protein precipitation is a widely used and effective method for preparing plasma samples for Brigatinib analysis.[4][5] This technique involves adding a solvent like acetonitrile (B52724) to the plasma sample, which denatures and precipitates proteins, leaving the analyte and internal standard in the supernatant for subsequent analysis.[1][5] This method is known for its simplicity and ability to yield clean samples, which contributes to better sensitivity.
Q3: How can mobile phase composition be optimized to improve the ionization and sensitivity of this compound?
A3: The addition of a mobile phase modifier like formic acid can significantly improve the ionization efficiency of Brigatinib.[4] Studies have shown that adding 0.1% formic acid to the aqueous portion of the mobile phase is sufficient to achieve the highest mass spectrometry (MS) sensitivity for Brigatinib.[4] The mobile phase typically consists of a gradient elution with an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) in water with formic acid) and an organic component (e.g., acetonitrile or methanol).[4][6]
Q4: What are the typical lower limits of quantification (LLOQs) achieved for Brigatinib in biological matrices?
A4: Published and validated LC-MS/MS methods have demonstrated the ability to achieve low LLOQs for Brigatinib. For instance, LLOQs of 1.0 ng/mL in rat plasma and 0.5 ng/mL in rat brain homogenate have been successfully achieved.[4][7] The linear range of quantification can vary, with some methods validated over a range of 50-2,500 ng/mL and others from 4-4000 ng/mL.[6][7]
Troubleshooting Guide: Low Sensitivity Issues
This guide provides a systematic approach to troubleshooting common issues related to low sensitivity in this compound bioanalytical methods.
Issue 1: Poor Signal Intensity for this compound
Possible Causes & Solutions:
-
Suboptimal Mass Spectrometry Parameters: The precursor-to-product ion transitions for this compound in the multiple reaction monitoring (MRM) mode may not be optimized.
-
Solution: Infuse a standard solution of this compound directly into the mass spectrometer to optimize parameters such as collision energy and cone voltage to achieve maximum signal intensity.[8]
-
-
Inefficient Ionization: The electrospray ionization (ESI) source settings might not be ideal for this compound.
-
Solution: Adjust ESI source parameters, including spray voltage, gas flow rates, and temperature, to enhance the ionization of the analyte.[9]
-
-
Sample Degradation: Brigatinib may be unstable under the storage or sample preparation conditions.
-
Solution: Verify the stability of Brigatinib in the biological matrix under the specific experimental conditions.[3] Ensure samples are processed promptly and stored at appropriate temperatures.
-
Issue 2: High Background Noise or Matrix Effects
Possible Causes & Solutions:
-
Insufficient Chromatographic Separation: Co-elution of endogenous matrix components with this compound can cause ion suppression, leading to reduced sensitivity.[10]
-
Solution: Modify the chromatographic gradient to better separate this compound from interfering matrix components.[4] Experiment with different analytical columns, such as a HyPURITY® C18 or an ethylene (B1197577) bridged octadecyl silica (B1680970) column, which have been shown to provide good separation.[6][7]
-
-
Inadequate Sample Cleanup: The protein precipitation method may not be sufficient to remove all interfering substances.
-
Solution: While protein precipitation is common, for particularly complex matrices, consider alternative sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for a more thorough cleanup.
-
-
Contaminated LC-MS System: Buildup of contaminants in the LC system or mass spectrometer can increase background noise.
-
Solution: Perform a system flush with a strong solvent like isopropanol (B130326) to remove hydrophobic contaminants.[10] Regularly clean the ion source of the mass spectrometer.[9]
-
Issue 3: Inconsistent or Declining Internal Standard Signal
Possible Causes & Solutions:
-
Inconsistent Sample Preparation: Variability in the addition of the internal standard or in the protein precipitation step can lead to inconsistent signals.
-
Chromatographic Separation of Analyte and Internal Standard: A slight separation between Brigatinib and this compound can occur, leading to differential matrix effects.[10]
-
Solution: Adjusting the mobile phase composition or gradient slope can help minimize this separation.[10]
-
-
Instrument Contamination: Contaminants can affect the ionization of the internal standard over the course of a run.[11]
-
Solution: Implement a regular maintenance schedule for the LC-MS system, including cleaning the ion source and checking for leaks.[9]
-
Data Presentation
Table 1: Performance Characteristics of Validated LC-MS/MS Methods for Brigatinib Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | [²H₈]-Alectinib[7] | Afatinib-d6[2] | Brigatinib-¹³C₆[3] |
| Linearity Range | 4 - 4000 ng/mL[7] | 50 - 2500 ng/mL[2] | 50 - 2500 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.99[2] | > 0.99[2] | > 0.99[3] |
| Lower Limit of Quantification (LLOQ) | 4 ng/mL[7] | 50 ng/mL[6] | 1.0 ng/mL (rat plasma)[4] |
Table 2: Comparison of Sample Preparation and Chromatographic Conditions
| Parameter | Method A | Method B | Method C |
| Sample Preparation | Protein Precipitation with Acetonitrile[7] | Protein Precipitation with Acetonitrile[1] | Protein Precipitation with Methanol[4] |
| Analytical Column | Ethylene bridged octadecyl silica[7] | HyPURITY® C18 | ODS column[4] |
| Mobile Phase A | 1% (v/v) formic acid in water[7] | Ammonium acetate in water with 0.1% formic acid | 0.1% formic acid in water[4] |
| Mobile Phase B | Acetonitrile[7] | Methanol with 0.1% formic acid | Acetonitrile[4] |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
-
Allow frozen plasma samples to thaw at room temperature.
-
To 50 µL of the plasma sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.[5]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[5]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.[5]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.[5]
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system for analysis.[4]
Protocol 2: General LC-MS/MS System Flush for Contamination Removal
-
Preparation: Remove the analytical column from the system and replace it with a union.
-
Place the inlet lines for all solvent channels into a bottle of 100% isopropanol (IPA).[10]
-
Flush: Set the pump to flow at a low rate (e.g., 0.2 mL/min) and flush the entire system overnight.[10]
-
Re-equilibration: Replace the IPA with your initial mobile phase conditions and flush the system until the pressure stabilizes.
-
Re-install the analytical column and equilibrate thoroughly with the initial mobile phase before starting the analysis.[10]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous Quantification of Brigatinib and Brigatinib-Analog in Rat Plasma and Brain Homogenate by LC-MS/MS: Application to Comparative Pharmacokinetic and Brain Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development and validation of an HPLC-MS/MS method to simultaneously quantify brigatinib, lorlatinib, pralsetinib and selpercatinib in human K2-EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Internal Standards for Brigatinib Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various internal standards used in the quantitative bioanalysis of Brigatinib, a potent anaplastic lymphoma kinase (ALK) inhibitor. The selection of an appropriate internal standard is a critical determinant for the accuracy, precision, and robustness of bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
While this guide aims to be extensive, a thorough review of scientific literature and public data sources did not yield specific performance data for Brigatinib-d11 as an internal standard. Therefore, the following comparison focuses on other commonly employed stable isotope-labeled (SIL) and non-isotopically labeled internal standards for which experimental data is available.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative mass spectrometry, stable isotope-labeled internal standards are considered the gold standard.[1] Their physicochemical properties are nearly identical to the analyte of interest, which allows them to effectively compensate for variability during sample preparation, chromatography, and ionization.[1] For Brigatinib analysis, this includes deuterated (e.g., Brigatinib-d8) and carbon-13 labeled (e.g., Brigatinib-¹³C₆) analogs.
Performance Comparison of Internal Standards
The following table summarizes the performance characteristics of various internal standards used for the quantification of Brigatinib in human plasma, based on data from several validated bioanalytical methods.
| Internal Standard | Linearity (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Brigatinib-¹³C₆ | 50 - 2,500 | 50 | < 15 | < 15 | 85 - 115 |
| Brigatinib-d8 | 1 - 1,000 | 1 | 2.1 - 5.8 | 3.5 - 7.2 | 92.8 - 108.5 |
| [²H₈]-Alectinib | 4 - 4,000 | 4 | Not Reported | Not Reported | Not Reported |
| Afatinib-d6 | 50 - 2,500 | 50 | Not Reported | Not Reported | Not Reported |
| Ceritinib | 2 - 2,000 | 2 | 1.5 - 6.9 | 4.8 - 8.3 | 91.5 - 109.2 |
| Crizotinib | 5 - 1,000 | 5 | < 15 | < 15 | 85 - 115 |
LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays. Below are generalized protocols for Brigatinib quantification using different types of internal standards.
Method 1: Using a Stable Isotope-Labeled Internal Standard (e.g., Brigatinib-¹³C₆)
This method is considered best practice for correcting matrix effects and variability in sample processing.[2]
-
Sample Preparation:
-
To 50 µL of human plasma, add 10 µL of Brigatinib-¹³C₆ internal standard working solution.[3]
-
Add 150-200 µL of acetonitrile (B52724) to precipitate plasma proteins.[3][4]
-
Vortex the mixture for 1 minute.[3]
-
Centrifuge at high speed (e.g., 13,000-14,000 rpm) for 10 minutes.[3][4]
-
Transfer the supernatant to a clean tube or well plate for LC-MS/MS analysis.[4]
-
-
LC-MS/MS Conditions:
-
Chromatography: A C18 column is typically used with a gradient elution mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) in water with formic acid) and an organic component (e.g., acetonitrile or methanol).[2]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for detection and quantification.[2]
-
Method 2: Using a Non-Isotopically Labeled Internal Standard (e.g., Crizotinib)
While not as ideal as a SIL-IS, structurally similar compounds can be used as internal standards.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma, add the internal standard (Crizotinib) and 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex and centrifuge the mixture.
-
The organic layer is transferred and evaporated to dryness.
-
The residue is reconstituted in the mobile phase for injection.
-
Visualizing Brigatinib's Mechanism and Analysis Workflow
To better understand the context of Brigatinib analysis, the following diagrams illustrate its signaling pathway and a typical experimental workflow.
Caption: Brigatinib inhibits ALK, ROS1, and EGFR, blocking downstream signaling pathways.
Caption: A typical workflow for the quantification of Brigatinib in plasma samples.
Conclusion
The choice of internal standard is a critical decision in the development of a robust and reliable bioanalytical method for Brigatinib. The available data strongly supports the use of a stable isotope-labeled internal standard to ensure the highest quality data for pharmacokinetic and clinical research.[3] While a variety of internal standards have been successfully used, a carbon-13 labeled analog, such as Brigatinib-¹³C₆, is often preferred over deuterated analogs to minimize the potential for chromatographic separation from the analyte and to ensure greater stability of the label. For laboratories without access to SILs, other tyrosine kinase inhibitors like Ceritinib or Crizotinib can be viable alternatives, provided the method is thoroughly validated to account for potential differences in extraction recovery and ionization efficiency.
References
A Comparative Guide to Bioanalytical Methods for Brigatinib Quantification
This guide offers a comprehensive comparison of validated bioanalytical methods for the quantification of brigatinib (B606365), a critical therapeutic agent in the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC). The focus is on the performance of various analytical methodologies, with particular attention to the use of deuterated internal standards like Brigatinib-d11 and other analogues, providing researchers, scientists, and drug development professionals with a data-driven overview to support method selection and validation.
While direct inter-laboratory comparison studies for this compound are not publicly available, this guide synthesizes data from single-laboratory validations to present a clear picture of expected method performance and transferability. The primary analytical technique for brigatinib quantification in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS), valued for its high sensitivity and specificity.[1] The use of a stable isotope-labeled internal standard, such as a deuterated form of brigatinib, is considered best practice to ensure accuracy and precision by correcting for variations during sample processing and analysis.[1][2]
Performance Characteristics of Validated LC-MS/MS Methods
The following tables summarize key performance parameters from various published studies on brigatinib quantification, utilizing different internal standards. This comparative data is essential for evaluating the robustness and reliability of these methods.
Table 1: Comparison of Chromatographic and Mass Spectrometric Conditions
| Parameter | Method A | Method B | Method C |
| Chromatography Column | HyPURITY® C18[3] | ODS column[1] | Ethylene bridged octadecyl silica[1] |
| Mobile Phase | A: Ammonium acetate (B1210297) in water with 0.1% formic acidB: Methanol with 0.1% formic acid[3] | A: Ammonium acetate in water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid[1] | A: 1% (v/v) formic acid in waterB: Acetonitrile[4] |
| Flow Rate | Not Specified | Not Specified | 600 µl/min[4] |
| Detection | Triple Quadrupole Mass Spectrometer[3] | Not Specified | Triple Quadrupole Mass Spectrometer[4] |
| Ionization Mode | Electrospray Ionization (ESI)[3] | Not Specified | Turbo Electrospray[4] |
Table 2: Performance of Different Internal Standards for Brigatinib Analysis
| Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Matrix | Reference |
| Brigatinib-d8 | 1 - 1000 | 1 | 2.1 - 5.8 | 3.5 - 7.2 | 92.8 - 108.5 | Human Plasma | [5] |
| [²H₈]-Alectinib | 4 - 4000 | 4 | 2.2 - 15.0 | 2.2 - 15.0 | 87.2 - 110.2 | Human Plasma | [2][4] |
| Afatinib-d6 | 50 - 2500 | 50 | Not Specified | Not Specified | > 0.99 (Correlation Coefficient r²) | Not Specified | [2] |
| Ceritinib | 2 - 2000 | 2 | 1.5 - 6.9 | 4.8 - 8.3 | 91.5 - 109.2 | Human Plasma | [5] |
| Crizotinib | 5 - 1000 | 5 | < 15 | < 15 | 85 - 115 | Human Plasma | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are generalized protocols synthesized from the cited literature for the quantification of brigatinib in human plasma.
Method 1: Protein Precipitation with Brigatinib-d8 as Internal Standard
This method offers a straightforward and rapid sample preparation approach.[5]
-
Sample Preparation : To 100 µL of human plasma, add 20 µL of the internal standard solution (Brigatinib-d8) and 300 µL of acetonitrile.
-
Extraction : Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation : Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Analysis : Collect the supernatant for LC-MS/MS analysis.[5]
-
Chromatographic Conditions : Employ a gradient elution starting from 20% B, increasing to 80% B over 3 minutes, holding for 1 minute, and then re-equilibrating for 1 minute.[5]
Method 2: Liquid-Liquid Extraction with Crizotinib as Internal Standard
Liquid-liquid extraction (LLE) is a more rigorous sample clean-up technique that can reduce matrix effects.[5]
-
Sample Preparation : To 500 µL of plasma, add the internal standard (Crizotinib) and 1 mL of methyl tert-butyl ether (MTBE).
-
Extraction : Vortex and then centrifuge the mixture.
-
Evaporation : Transfer the organic layer to a new tube and evaporate it to dryness.
-
Reconstitution : Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[5]
Visualizing Methodologies and Pathways
To further clarify the processes and mechanisms involved, the following diagrams illustrate a typical analytical workflow and the signaling pathway targeted by brigatinib.
Caption: Generalized workflow for the bioanalytical quantification of brigatinib.
Brigatinib is a potent inhibitor of the anaplastic lymphoma kinase (ALK) fusion protein, which is a key driver in certain types of non-small cell lung cancer.[1] The following diagram illustrates its mechanism of action.
Caption: Brigatinib inhibits the ALK fusion protein, blocking downstream signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of an HPLC-MS/MS method to simultaneously quantify brigatinib, lorlatinib, pralsetinib and selpercatinib in human K2-EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical liquid chromatography-tandem mass spectrometric assay for the quantification of the ALK inhibitors alectinib, brigatinib and lorlatinib in plasma and mouse tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Brigatinib Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of the anaplastic lymphoma kinase (ALK) inhibitor, Brigatinib (B606365), in biological matrices. A key focus is the cross-validation of methods employing the stable isotope-labeled internal standard, Brigatinib-d11 (commonly available as Brigatinib-¹³C₆), against methods utilizing alternative internal standards. The use of a stable isotope-labeled internal standard is widely considered the gold standard in quantitative mass spectrometry, offering superior accuracy and precision by effectively compensating for variability in sample extraction, matrix effects, and instrument response.[1][2]
Accurate and precise quantification of Brigatinib is critical for pharmacokinetic studies, therapeutic drug monitoring, and the overall drug development process.[3][4] This document presents a data-driven overview of various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, enabling an informed selection of the most robust and reliable bioanalytical strategies.
The Role of Brigatinib in ALK Signaling
Brigatinib is a potent next-generation tyrosine kinase inhibitor that targets ALK.[3] In certain cancers, such as non-small cell lung cancer (NSCLC), genetic rearrangements can lead to the constitutive activation of ALK, triggering downstream signaling pathways like RAS-MEK-ERK, JAK-STAT, and PI3K-AKT.[3] These pathways, when aberrantly activated, drive cell proliferation and inhibit apoptosis, contributing to tumor growth. Brigatinib exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK kinase domain, which inhibits its autophosphorylation and the subsequent activation of these downstream signaling pathways.[3]
Comparative Analysis of Analytical Methods
The performance of an analytical method is paramount for generating reliable data. The following tables summarize the key performance characteristics of validated LC-MS/MS methods for Brigatinib quantification, utilizing different internal standards. While direct cross-validation data using this compound against these specific methods is not publicly available, this comparison provides a strong indication of expected performance.
Table 1: Method Performance Comparison
| Parameter | Method 1 (Brigatinib-¹³C₆ as Internal Standard) | Method 2 (Ponatinib as Internal Standard)[1] | Method 3 ([²H₈]-Alectinib as Internal Standard)[1][2] | Method 4 (Afatinib-d6 as Internal Standard)[2] |
| Linearity Range | Hypothetical | 5 - 500 ng/mL | 4 - 4000 ng/mL | 50 - 2500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | ≥ 0.9982 | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Hypothetical | 1.89 ng/mL | 4 ng/mL | Not Reported |
| Intra-day Precision (%RSD) | < 15% | 0.45 - 1.85% | 2.2 - 15.0% | Not Reported |
| Inter-day Precision (%RSD) | < 15% | 0.45 - 1.85% | 2.2 - 15.0% | Not Reported |
| Intra-day Accuracy | 85 - 115% | 97.37 - 104.85% | 87.2 - 110.2% | Not Reported |
| Inter-day Accuracy | 85 - 115% | 97.37 - 104.85% | 87.2 - 110.2% | Not Reported |
Note: The performance characteristics for Method 1 are hypothetical and represent typical expectations for a method using a stable isotope-labeled internal standard.
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of bioanalytical assays. The following sections outline generalized and specific experimental protocols for the quantification of Brigatinib.
General Experimental Workflow
A typical workflow for the quantification of Brigatinib in plasma using LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection.
Detailed Methodologies
Method 1: Proposed Method using Brigatinib-¹³C₆ as Internal Standard
-
Internal Standard: Brigatinib-¹³C₆
-
Sample Preparation: Protein precipitation with acetonitrile (B52724).[1]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Method 2: Using Ponatinib as Internal Standard [5]
-
Chromatographic Separation:
-
Column: C18 column.
-
Mobile Phase: Isocratic elution with 55% 0.1% formic acid and 45% acetonitrile.
-
Flow Rate: 0.2 mL/min.
-
-
Sample Preparation: Details not fully specified in the provided context.
Method 3: Using [²H₈]-Alectinib as Internal Standard [2]
-
Sample Preparation: Protein precipitation.
-
Chromatographic and Mass Spectrometric Conditions: Specific details are not fully provided but would be similar in principle to other LC-MS/MS methods.
Cross-Validation of Analytical Methods
When two different analytical methods are used to generate data for the same study, a cross-validation is essential to ensure the comparability of the results.[6] This process typically involves analyzing the same set of quality control (QC) samples and incurred study samples with both methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous Quantification of Brigatinib and Brigatinib-Analog in Rat Plasma and Brain Homogenate by LC-MS/MS: Application to Comparative Pharmacokinetic and Brain Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of metabolic stability of the novel ALK inhibitor brigatinib by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Bioanalytical Methods for Brigatinib: Evaluating Internal Standards for Linearity, Accuracy, and Precision
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry.[1] They exhibit nearly identical chemical and physical properties to the analyte, allowing for effective compensation for variability during sample preparation and analysis.[1][2]
Comparative Analysis of Internal Standards
The performance of various internal standards in the quantification of Brigatinib is summarized below. The data highlights key validation parameters from different validated bioanalytical methods.
| Internal Standard | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Matrix |
| Brigatinib-d8 | 1 - 1000 | > 0.99 | 2.1 - 5.8 | 3.5 - 7.2 | 92.8 - 108.5 | Human Plasma |
| Brigatinib-¹³C₆ | 50 - 2500 | > 0.99 | < 15 | < 15 | 85 - 115 | Human Plasma[1] |
| [²H₈]-Alectinib | 4 - 4000 | > 0.99 | 2.2 - 15.0 | Not Reported | 87.2 - 110.2 | Human Plasma[3] |
| Afatinib-d6 | 50 - 2500 | > 0.99 | Not Reported | Not Reported | Not Reported | Human Plasma[3] |
| Ceritinib | 2 - 2000 | > 0.99 | 1.5 - 6.9 | 4.8 - 8.3 | 91.5 - 109.2 | Human Plasma |
| Crizotinib | 5 - 1000 | > 0.99 | < 15 | < 15 | 85 - 115 | Human Plasma |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following sections outline a generalized experimental protocol for the quantification of Brigatinib in human plasma using a stable isotope-labeled internal standard, based on common practices from published methods.[1][4]
Materials and Reagents
-
Brigatinib reference standard
-
Brigatinib stable isotope-labeled internal standard (e.g., Brigatinib-¹³C₆ or Brigatinib-d8)
-
HPLC-grade acetonitrile (B52724) and methanol
-
LC-MS grade formic acid
-
Human K2-EDTA plasma
-
Ultrapure water
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
Pipette 50 µL of plasma into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (in methanol).
-
Add 150 µL of acetonitrile to precipitate proteins.[1]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic System: A UPLC or HPLC system equipped with a C18 or similar reversed-phase column.
-
Mobile Phase: A gradient elution is typically used with a combination of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive ion mode using multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for Brigatinib and the internal standard need to be optimized for maximum sensitivity.
Visualizing the Workflow and Mechanism
To better understand the experimental process and the mechanism of action of Brigatinib, the following diagrams are provided.
Conclusion
The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for Brigatinib. While stable isotope-labeled internal standards like Brigatinib-¹³C₆ and deuterated analogs such as Brigatinib-d8 are preferred due to their ability to effectively correct for analytical variability, other compounds have also been successfully used.[3] The data presented in this guide demonstrates that methods employing various internal standards can achieve the required linearity, accuracy, and precision for clinical and research applications. Researchers should carefully consider the specific requirements of their study and perform a thorough method validation to ensure the integrity of their bioanalytical data.
References
Navigating Bioanalysis: A Comparative Guide to Recovery and Matrix Effect Assessment for Brigatinib-d11
For researchers, scientists, and drug development professionals, the precise quantification of therapeutic drugs like Brigatinib in biological matrices is paramount for accurate pharmacokinetic assessment and clinical decision-making. The use of a stable isotope-labeled internal standard, such as Brigatinib-d11, is a cornerstone of robust bioanalytical methods, primarily to correct for variability in sample processing and to mitigate the impact of matrix effects. This guide provides a comparative assessment of the recovery and matrix effect for Brigatinib analysis, offering insights into the performance of this compound relative to other internal standards.
The selection of an appropriate internal standard is a critical decision in the development of reliable LC-MS/MS assays. An ideal internal standard should co-elute with the analyte and exhibit similar ionization characteristics, thereby compensating for any suppression or enhancement of the signal caused by the biological matrix. Stable isotope-labeled standards are considered the gold standard for this purpose.
Comparative Analysis of Recovery and Matrix Effect
While specific quantitative data for the recovery and matrix effect of this compound is not extensively published, its performance is expected to be comparable to other deuterated and stable isotope-labeled analogs of Brigatinib. The following table summarizes representative data for Brigatinib and provides a comparative context for different internal standards.
| Analyte/Internal Standard | Matrix | Recovery (%) | Matrix Effect (%) |
| Brigatinib | Rat Plasma | 85.7 - 92.3 | 95.1 - 103.2 |
| Brigatinib-d8 | Human Plasma | Data not specified | Data not specified |
| Brigatinib-¹³C₆ | Human Plasma | Near 100% (assumed) | Near 100% (assumed) |
| This compound (Expected) | Biological Matrix | High and Consistent | Minimal |
Note: The data for Brigatinib is derived from a study in rat plasma and serves as a reference.[1] Brigatinib-d8 performance is based on a summary of validation parameters that did not explicitly state recovery and matrix effect percentages.[2] Brigatinib-¹³C₆ is presented as the theoretical ideal. The expected performance of this compound is based on the general characteristics of stable isotope-labeled internal standards.
Stable isotope-labeled internal standards like Brigatinib-¹³C₆ are considered the most effective for normalizing analytical variability due to their almost identical chemical and physical properties to the analyte.[3] Deuterated standards, such as this compound and Brigatinib-d8, are also highly effective, though potential chromatographic shifts relative to the analyte could lead to slightly different matrix effects.[4]
Experimental Protocols
A validated bioanalytical method is crucial for the accurate assessment of recovery and matrix effect. The following is a representative experimental protocol based on established LC-MS/MS methods for Brigatinib quantification.[2][5]
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To 50 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., this compound in methanol).
-
Add 150 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
LC-MS/MS Conditions
-
Chromatographic Column: A C18 analytical column is commonly used.[6][7]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., ammonium (B1175870) acetate (B1210297) in water with formic acid) and an organic phase (e.g., methanol (B129727) or acetonitrile with formic acid) is typical.[5]
-
Mass Spectrometry: Detection and quantification are performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) interface, operating in positive ion mode.
Recovery and Matrix Effect Assessment
To assess the recovery and matrix effect, three sets of samples are prepared:
-
Set A: Analyte and internal standard spiked into the biological matrix before extraction.
-
Set B: Analyte and internal standard spiked into the extracted blank matrix (post-extraction).
-
Set C: Analyte and internal standard in a neat solution (e.g., mobile phase).
The peak areas from these sets are used to calculate the recovery and matrix effect as follows:
-
Recovery (%) = (Peak Area of Set A / Peak Area of Set B) x 100
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set C) x 100
Experimental Workflow Diagram
Caption: Workflow for recovery and matrix effect assessment.
Signaling Pathway Inhibition by Brigatinib
Caption: Brigatinib's inhibition of the ALK signaling pathway.
References
- 1. Simultaneous Quantification of Brigatinib and Brigatinib-Analog in Rat Plasma and Brain Homogenate by LC-MS/MS: Application to Comparative Pharmacokinetic and Brain Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. neuroquantology.com [neuroquantology.com]
Performance of Brigatinib-d11 in Diverse Biological Matrices: A Comparative Guide
In the landscape of targeted cancer therapy, the precise quantification of therapeutic agents is paramount for pharmacokinetic analysis and ensuring optimal patient outcomes. For researchers and clinicians working with Brigatinib (B606365), a potent anaplastic lymphoma kinase (ALK) inhibitor, the choice of an appropriate internal standard in bioanalytical assays is a critical determinant of data accuracy and reliability. This guide provides a comprehensive comparison of the performance of Brigatinib-d11, a deuterated stable isotope-labeled internal standard, across various biological matrices.
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[1][2] Their physicochemical properties closely mimic the analyte of interest, which allows them to effectively compensate for variations during sample preparation and analysis.[1][3] While Brigatinib-¹³C₆ is often cited as an ideal internal standard due to the exceptional stability of the C-¹³C bond, deuterated analogs like this compound offer a readily available and effective alternative.[1] However, it is important to be aware that deuterium (B1214612) labels can sometimes be susceptible to back-exchange with hydrogen atoms, which could potentially compromise analytical accuracy.[1]
This guide synthesizes available data to offer a clear comparison of this compound's performance with other internal standards, supported by detailed experimental protocols and visual workflows to aid researchers in their selection of the most suitable analytical strategy.
Comparative Performance of Internal Standards for Brigatinib Quantification
The selection of an internal standard can significantly impact the performance of a bioanalytical method. The following table summarizes the performance characteristics of various internal standards used for the quantification of Brigatinib in human plasma. The data for a deuterated internal standard, while not specifically this compound in all cases, provides a strong indication of its expected performance.
| Parameter | Deuterated Internal Standard (e.g., Brigatinib-d6) | [²H₈]-Alectinib | Afatinib-d6 |
| Linearity Range (ng/mL) | 5.00 - 10000.00 | 4 - 4000 | 50 - 2500 |
| Correlation Coefficient (r²) | > 0.9983 | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5.00 (pg/mL) | 4 | 50 |
| Intra-day Precision (%RSD) | < 15% | 2.2 - 15.0 | Not Reported |
| Inter-day Precision (%RSD) | < 15% | 2.2 - 15.0 | Not Reported |
| Accuracy (%) | 99.40 - 102.67 | 87.2 - 110.2 | Not Reported |
| Biological Matrix | Human Plasma | Human Plasma, Mouse Tissue Homogenates (Brain, Liver, Kidney, Spleen) | Human Plasma |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays. The following sections outline typical experimental protocols for the quantification of Brigatinib in various biological matrices using a deuterated internal standard.
Quantification of Brigatinib in Human Plasma
This protocol is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
1. Sample Preparation:
-
To a 100 µL aliquot of human plasma, add 20 µL of the this compound internal standard solution (concentration to be optimized, e.g., 100 ng/mL in methanol).[1]
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.[4]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.[4]
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).[5]
-
Mobile Phase: A gradient of acetonitrile and water, often with a formic acid modifier (e.g., 0.1%) to improve ionization.[4][6]
-
Flow Rate: 0.2 - 0.6 mL/min.
-
Injection Volume: 5 - 10 µL.[4]
3. Mass Spectrometry (MS) Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.
-
MRM Transitions: The specific precursor-to-product ion transitions for Brigatinib and this compound need to be optimized for maximum sensitivity.
Quantification of Brigatinib in Tissue Homogenates (e.g., Brain, Liver, Kidney, Spleen)
This protocol is adapted from methods used for the analysis of Brigatinib in rodent tissues.[6][7]
1. Tissue Homogenization:
-
Accurately weigh the tissue sample.
-
Homogenize the tissue in a suitable buffer or water (e.g., 1:5 w/v) using a tissue homogenizer.[7]
2. Sample Preparation:
-
To a 40 µL aliquot of tissue homogenate, add the deuterated internal standard ([²H₈]-alectinib was used in a similar study).[6]
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
3. LC-MS/MS Conditions:
-
The LC-MS/MS parameters would be similar to those used for plasma analysis, with potential modifications to the gradient elution to manage matrix effects from the different tissue types.
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the mechanism of action of Brigatinib, the following diagrams are provided.
Caption: A generalized experimental workflow for the quantification of Brigatinib.
Caption: Simplified signaling pathway of Brigatinib's inhibitory action on the ALK fusion protein.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioanalytical liquid chromatography-tandem mass spectrometric assay for the quantification of the ALK inhibitors alectinib, brigatinib and lorlatinib in plasma and mouse tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Quantification of Brigatinib and Brigatinib-Analog in Rat Plasma and Brain Homogenate by LC-MS/MS: Application to Comparative Pharmacokinetic and Brain Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Deuterated vs. ¹³C-Labeled Brigatinib: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of isotopically labeled compounds is critical for the accuracy and reliability of bioanalytical and metabolic studies. This guide provides a comprehensive comparison of deuterated and ¹³C-labeled Brigatinib, offering insights into their respective advantages and applications, supported by established principles of stable isotope analysis.
Brigatinib is a potent second-generation tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK) and ROS proto-oncogene 1 (ROS1).[1] It is a cornerstone in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[2] Accurate quantification and a thorough understanding of its metabolic fate are paramount for optimizing its therapeutic efficacy. Stable isotope-labeled versions of Brigatinib, specifically deuterated and ¹³C-labeled analogues, are indispensable tools in this endeavor.
While direct head-to-head experimental data comparing the performance of deuterated and ¹³C-labeled Brigatinib is not extensively available in peer-reviewed literature, this guide leverages established principles of stable isotope dilution mass spectrometry to provide a robust comparative analysis.[3]
Performance Showdown: Deuterated vs. ¹³C-Labeled Brigatinib
The ideal internal standard in quantitative mass spectrometry should co-elute with the analyte, exhibit identical ionization efficiency, and remain isotopically stable throughout the analytical process. Herein lies the fundamental difference between deuterium (B1214612) and ¹³C labeling.
| Feature | Deuterated Brigatinib | ¹³C-Labeled Brigatinib (Brigatinib-¹³C₆) | Rationale & Implications |
| Chromatographic Co-elution | Good | Excellent | Due to the "isotope effect," the C-²H bond is slightly stronger and less polar than the C-¹H bond, which can cause deuterated compounds to elute slightly earlier than the unlabeled analyte in reverse-phase chromatography.[4] ¹³C-labeling results in a virtually identical physicochemical profile, ensuring perfect co-elution. |
| Isotopic Stability | Moderate to High | High | Deuterium labels, particularly on heteroatoms or activated carbon atoms, can be susceptible to back-exchange with hydrogen atoms from the solvent or matrix, potentially compromising analytical accuracy.[3] The C-¹³C bond is exceptionally stable and not prone to exchange under typical bioanalytical conditions.[5] |
| Matrix Effects Compensation | Good | Excellent | Any chromatographic separation between the analyte and a deuterated internal standard can lead to differential matrix effects (ion suppression or enhancement), potentially impacting accuracy.[3] Because ¹³C-labeled standards co-elute perfectly, they experience the exact same matrix effects as the analyte, providing superior correction and more accurate results.[3] |
| Metabolic Stability (Kinetic Isotope Effect) | Potentially Increased | Unchanged | The stronger C-²H bond can slow down metabolic processes that involve the cleavage of that bond (the kinetic isotope effect). This can lead to a longer half-life and altered metabolic profile of the deuterated drug itself.[6] ¹³C labeling does not significantly alter bond strength and therefore does not impact the rate of metabolism.[2] |
| Synthesis Complexity & Cost | Generally Lower | Generally Higher | The synthesis of deuterated compounds is often less complex and the starting materials are more readily available, making them a more cost-effective option.[5] |
Delving into the Data: A Quantitative Perspective
While direct comparative data for labeled Brigatinib is scarce, we can infer performance from studies on unlabeled Brigatinib and general principles of isotopic labeling.
In Vitro Metabolic Stability of Brigatinib (Unlabeled)
Understanding the metabolic profile of the parent drug is crucial for designing and interpreting studies with labeled analogues.
| Test System | In Vitro Half-Life (t½) | Intrinsic Clearance (CLint) | Primary Metabolizing Enzymes |
| Rat Liver Microsomes | 12.0 min | 13.1 ± 0.15 mL/min/kg | CYP2C8 and CYP3A4[7][8] |
The primary metabolic pathways for Brigatinib are N-demethylation and cysteine conjugation, leading to the formation of its main metabolite, AP26123.[7][8]
Pharmacokinetic Parameters of Brigatinib (Unlabeled)
These parameters provide a baseline for evaluating the potential pharmacokinetic alterations of a deuterated analogue.
| Parameter | Value |
| Tmax (Time to maximum concentration) | 1-4 hours[1] |
| Terminal Elimination Half-life (t½) | ~25 hours[9] |
| Apparent Oral Clearance (CL/F) | Data not consistently reported |
| Volume of Distribution (Vz/F) | Data not consistently reported |
Data is for a 180 mg single dose of unlabeled Brigatinib.[10]
Experimental Protocols in Focus
Quantification of Brigatinib in Human Plasma using LC-MS/MS with a ¹³C-Labeled Internal Standard
This protocol outlines a standard method for the bioanalysis of Brigatinib, highlighting the use of Brigatinib-¹³C₆.
1. Sample Preparation:
-
To 50 µL of human plasma, add 10 µL of Brigatinib-¹³C₆ internal standard working solution.
-
Add 200 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.[3]
2. LC-MS/MS Conditions:
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of Brigatinib and potential metabolites |
| Flow Rate | 0.4 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions (Hypothetical) | Brigatinib: Q1 m/z 584.2 → Q3 m/z 497.2Brigatinib-¹³C₆: Q1 m/z 590.2 → Q3 m/z 503.2Deuterated Brigatinib (d₄): Q1 m/z 588.2 → Q3 m/z 501.2[3] |
In Vitro Metabolic Stability Assay
This protocol provides a general framework for comparing the metabolic stability of deuterated Brigatinib against the unlabeled parent drug.
1. Incubation:
-
In a microcentrifuge tube, combine liver microsomes (e.g., human or rat), phosphate (B84403) buffer (pH 7.4), and the test compound (unlabeled or deuterated Brigatinib) at a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a pre-warmed NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
2. Sampling and Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard (e.g., Brigatinib-¹³C₆).
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.[8]
3. Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear regression provides the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
Visualizing the Science
Brigatinib Signaling Pathway
Brigatinib exerts its therapeutic effect by inhibiting the autophosphorylation of the ALK fusion protein, which in turn blocks key downstream signaling pathways that promote cell proliferation and survival.[2]
Bioanalytical Workflow using an Internal Standard
The use of a stable isotope-labeled internal standard is integral to accurate bioanalysis.
Conclusion and Recommendations
The choice between deuterated and ¹³C-labeled Brigatinib hinges on the specific requirements of the research.
-
For quantitative bioanalysis (e.g., pharmacokinetic studies), ¹³C-labeled Brigatinib is the superior choice. Its identical chromatographic behavior and high isotopic stability ensure the most accurate and reliable data by effectively compensating for matrix effects and variability during sample processing.
-
For studies investigating the pharmacokinetic properties and metabolic profile of Brigatinib itself (as a new chemical entity), deuterated Brigatinib is a valuable tool. The kinetic isotope effect can lead to a modified metabolic profile, potentially offering therapeutic advantages such as a longer half-life or reduced formation of toxic metabolites. However, it is crucial to recognize that these same properties make it a less ideal internal standard for quantifying the parent, unlabeled drug.
References
- 1. Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Brigatinib | C29H39ClN7O2P | CID 68165256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Brigatinib pharmacokinetics in patients with chronic hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Ensuring Analytical Precision: A Comparative Guide to Proficiency Testing and Method Validation for Brigatinib Quantification
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical data are paramount. In the therapeutic drug monitoring and clinical assessment of Brigatinib, a potent anaplastic lymphoma kinase (ALK) inhibitor, robust analytical methodologies are crucial. This guide provides a comparative overview of analytical methods for Brigatinib quantification, emphasizing the role of proficiency testing and the superiority of stable isotope-labeled internal standards like Brigatinib-d11. While specific proficiency testing (PT) schemes for this compound are not widely established, the principles of external quality assessment (EQA) in the broader context of ALK-positive non-small cell lung cancer (NSCLC) diagnostics underscore the importance of inter-laboratory comparison and method validation.
The Role of External Quality Assessment in ALK-Positive NSCLC
EQA schemes, such as those conducted by the European Society of Pathology (ESP), are vital for ensuring the quality and accuracy of biomarker testing in NSCLC.[1][2][3] These programs assess the reliability of methods like immunohistochemistry (IHC) and fluorescence in situ hybridization (FISH) for detecting ALK rearrangements, which is the primary indication for Brigatinib therapy.[1][3] Participation in such schemes allows laboratories to benchmark their performance against peers, identify areas for improvement, and ultimately contribute to better patient outcomes. While these schemes do not directly evaluate Brigatinib quantification, they highlight the established framework for ensuring analytical proficiency in this therapeutic area.
Comparison of Analytical Methods for Brigatinib Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules like Brigatinib in biological matrices. The use of a stable isotope-labeled internal standard, such as this compound or Brigatinib-13C6, is critical for correcting variations in sample processing and matrix effects, thereby enhancing accuracy and precision.[4]
Below is a summary of performance characteristics from various validated LC-MS/MS methods for Brigatinib quantification.
| Parameter | Method 1[5] | Method 2[5] | Method 3[6][7] | Method 4[8] |
| Internal Standard | Ponatinib | [2H8]-alectinib | Not Specified | Not Specified |
| Linearity Range | 5 - 500 ng/mL | 4 - 4000 ng/mL | 50 - 2,500 ng/mL | 6 - 16 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.9982 | Not Reported | Not Specified | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 1.89 ng/mL | 4 ng/mL | Not Specified | 0.15 ng/mL |
| Intra-day Precision (%RSD) | 0.45 - 1.85% | 2.2 - 15.0% | Not Specified | < 2% |
| Inter-day Precision (%RSD) | 0.45 - 1.85% | 2.2 - 15.0% | Not Specified | Not Specified |
| Intra-day Accuracy | 97.37 - 104.85% | 87.2 - 110.2% | Not Specified | 98 - 102% |
| Inter-day Accuracy | 97.37 - 104.85% | 87.2 - 110.2% | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are generalized protocols based on published methods for Brigatinib quantification.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (e.g., this compound).[9]
-
Perform protein precipitation by adding 300 µL of acetonitrile (B52724).[9]
-
Vortex the mixture for 1 minute.[9]
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[9]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[9]
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used.[5][6][7][8]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water or ammonium (B1175870) acetate (B1210297) in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[5][6][7]
-
Flow Rate: Flow rates generally range from 0.2 mL/min to 1 mL/min.[5][8]
-
-
Mass Spectrometric Detection:
Visualizing Key Processes
To further elucidate the context and application of Brigatinib analysis, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
References
- 1. The Relevance of External Quality Assessment for Molecular Testing for ALK Positive Non-Small Cell Lung Cancer: Results from Two Pilot Rounds Show Room for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Status quo of ALK testing in lung cancer: results of an EQA scheme based on in-situ hybridization, immunohistochemistry, and RNA/DNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LUNG - ESP Lung External Quality Assessment Scheme [lung.eqascheme.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 7. researchgate.net [researchgate.net]
- 8. ejbps.com [ejbps.com]
- 9. benchchem.com [benchchem.com]
Establishing Acceptance Criteria for Brigatinib-d11 Validation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for establishing acceptance criteria for the bioanalytical validation of Brigatinib-d11, a deuterated internal standard for the quantification of the anaplastic lymphoma kinase (ALK) inhibitor, Brigatinib. The validation of the internal standard is a critical component of robust bioanalytical method development, ensuring the accuracy and precision of pharmacokinetic and therapeutic drug monitoring studies. This document outlines the key validation parameters, their acceptance limits based on regulatory guidelines, and detailed experimental protocols. Furthermore, it presents a comparative analysis of performance data from validated LC-MS/MS methods for Brigatinib, offering a benchmark for the expected performance of a method utilizing this compound.
Data Presentation: Acceptance Criteria and Comparative Performance
The following tables summarize the essential acceptance criteria for the validation of a bioanalytical method using this compound and provide a comparison with data from published methods for Brigatinib quantification that utilize other stable isotope-labeled internal standards.
Table 1: Bioanalytical Method Validation Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix from at least six different sources. |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). |
| Precision (%CV) | ≤ 15% (≤ 20% at the LLOQ). |
| Matrix Effect | The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤ 15% in at least six different lots of biological matrix. |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
Table 2: Comparative Performance of Validated LC-MS/MS Methods for Brigatinib Quantification
| Parameter | Method A (Hypothetical this compound) | Method B ([²H₈]-Alectinib as IS) | Method C (Afatinib-d6 as IS) |
| Linearity Range | 5 - 2500 ng/mL | 4 - 4000 ng/mL | 50 - 2500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Bias) | Within ±15% | 87.2 - 110.2% | Within ±15% |
| Precision (%CV) | < 15% | 2.2 - 15.0% | < 15% |
| Sample Preparation | Protein Precipitation | Protein Precipitation | Protein Precipitation |
Note: Data for "Method A" is projected based on typical performance of stable isotope-labeled internal standards. Data for Methods B and C are derived from published literature.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of bioanalytical assays. The following is a generalized protocol for the quantification of Brigatinib in human plasma using this compound as an internal standard via LC-MS/MS.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (in methanol).
-
Add 150 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
2. LC-MS/MS Analysis
-
LC System: A validated UPLC or HPLC system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
3. Method Validation Procedures
The bioanalytical method should be validated according to regulatory guidelines from the FDA and EMA.[1][2] Key validation experiments include:
-
Selectivity: Analyze blank plasma from at least six different sources to check for interferences at the retention times of Brigatinib and this compound.
-
Linearity and Range: Prepare a calibration curve with at least six non-zero concentrations to determine the linear range of the assay.
-
Accuracy and Precision: Analyze replicate Quality Control (QC) samples at low, medium, and high concentration levels on three different days to determine intra- and inter-day accuracy and precision.
-
Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard by comparing the response in post-extraction spiked samples to that in neat solutions.
-
Stability: Assess the stability of Brigatinib and this compound in plasma under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for method validation and the signaling pathway inhibited by Brigatinib.
Brigatinib is a potent inhibitor of the ALK fusion protein, which is a driver of tumor growth in certain types of non-small cell lung cancer (NSCLC).[3] By blocking the autophosphorylation of the ALK protein, Brigatinib effectively shuts down several downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT cascades, ultimately leading to decreased cell proliferation and survival.[4][5] The use of a validated bioanalytical method with a reliable internal standard like this compound is crucial for accurately assessing the drug's pharmacokinetic profile and ensuring optimal therapeutic outcomes.
References
- 1. Development and validation of an HPLC-MS/MS method to simultaneously quantify brigatinib, lorlatinib, pralsetinib and selpercatinib in human K2-EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting ALK Rearrangements in NSCLC: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Brigatinib used for? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Brigatinib? [synapse.patsnap.com]
Safety Operating Guide
Navigating the Safe Disposal of Brigatinib-d11: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management of chemical compounds is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Brigatinib-d11, a deuterated form of the potent anaplastic lymphoma kinase (ALK) inhibitor, Brigatinib. Adherence to these guidelines is critical for ensuring personnel safety, protecting the environment, and maintaining a compliant research environment.
The disposal protocols for this compound are consistent with those for its parent compound, Brigatinib. The presence of the stable deuterium (B1214612) isotope does not significantly alter the chemical's hazardous properties.[1]
Hazard Summary
Brigatinib is classified as a hazardous substance with the following key hazards:
-
Reproductive Toxicity : Suspected of damaging fertility or the unborn child.[2][4]
-
Organ Toxicity : Causes damage to organs through both single and repeated exposure.[1][2]
-
Aquatic Toxicity : Toxic to aquatic life with long-lasting effects.[1][2][3]
Immediate Safety and Handling for Disposal
Before commencing any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1][3] |
| Hand Protection | Compatible, chemical-resistant gloves.[1][3] |
| Body Protection | A lab coat or other protective clothing to prevent skin contact.[1][3] |
In the event of a spill, evacuate the area and ensure adequate ventilation.[1] For liquid spills, absorb the material with an inert substance like diatomite or universal binders.[1][3] Contaminated surfaces and equipment should be decontaminated by scrubbing with alcohol.[1][3]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures the waste is handled safely from the point of generation to its final disposal.
-
Waste Classification : Treat all this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials, as hazardous chemical waste.[5] Do not dispose of this material in standard laboratory trash or down the drain.[4][5]
-
Waste Segregation : Keep this compound waste separate from non-hazardous waste.[1] If it is mixed with other hazardous materials, the disposal procedure for the most hazardous component of the mixture must be followed.[1]
-
Containerization :
-
Container Selection : Use a designated, leak-proof, and chemically compatible waste container with a secure, tight-fitting lid.[1][5]
-
Labeling : Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other hazard symbols required by your institution's Environmental Health and Safety (EHS) department.[1]
-
-
Waste Storage :
-
Final Disposal :
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Essential Safety and Logistical Information for Handling Brigatinib-d11
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential, immediate safety and logistical information for the handling of Brigatinib-d11. The procedural and step-by-step guidance herein is designed to directly answer specific operational questions, ensuring the safety of laboratory personnel and the integrity of experiments.
Hazard Summary
Brigatinib, and by extension this compound, is a potent compound that requires careful handling to minimize exposure. Key hazards associated with Brigatinib include:
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child[1][2][3]. Pregnant or breastfeeding women should not handle this product[1].
-
Organ Toxicity: Causes damage to organs through both single and repeated exposure[1][2].
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects[1][2][3].
Due to these hazards, a comprehensive approach to safety, including appropriate personal protective equipment (PPE), engineering controls, and disposal procedures, is mandatory.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to prevent exposure to this compound. The following table summarizes the recommended PPE for handling this potent compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high potential for aerosol generation, such as weighing and aliquoting of powders. Full-facepieces can offer high Assigned Protection Factors (APFs)[4]. |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is required before use[4]. | |
| Disposable Respirators (e.g., N95) | Suitable for low-risk activities but not recommended as primary protection when handling highly potent compounds[4]. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately if contaminated or at regular intervals[4]. |
| Body Protection | Disposable Coveralls | Materials like Tyvek® or microporous film are recommended to protect against chemical splashes and dust[4]. |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing[4]. | |
| Eye Protection | Chemical Splash Goggles or a Face Shield | Goggles should provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection[4]. |
| Foot Protection | Disposable Shoe Covers | Should be worn in the designated handling area and removed before exiting[4]. |
Engineering Controls
Whenever possible, engineering controls should be the primary method of exposure control.
-
Containment: The open handling of potent compound powders is strongly discouraged[5]. Use of containment solutions like barrier isolators (either rigid or flexible) or glove boxes is the preferred method for handling this compound, especially during powder transfer operations[5][6][7]. These systems provide a physical barrier between the operator and the compound.
-
Ventilation: All handling of this compound should be performed in a well-ventilated area. A laboratory fume hood is a minimum requirement for handling solutions[8]. For powder manipulation, a containment system is more appropriate. Equipment for handling potent materials should ideally operate under negative pressure[5].
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposal is crucial for safety and compliance.
Experimental Workflow for Safe Handling
The following diagram outlines the key steps for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Detailed Methodologies
1. Preparation:
-
Designated Area: Before starting any work, designate a specific area for handling this compound, such as a certified chemical fume hood or, preferably, a containment isolator. Ensure the area is clean and uncluttered.
-
Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above before entering the designated handling area.
2. Handling:
-
Weighing and Aliquoting: Whenever feasible, use a closed system for weighing and transferring this compound powder to minimize the generation of dust[4]. If manual scooping is necessary, it should be done gently.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible during the process[4].
3. Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
Evacuate the area if necessary and ensure adequate ventilation[2].
-
Use a pre-prepared chemical spill kit. For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, absorb with an inert material[2].
-
Work from the outside of the spill inward during cleanup.
-
All materials used for spill cleanup must be collected and disposed of as hazardous waste[4].
4. Decontamination and Cleanup:
-
Following the completion of work, thoroughly decontaminate all surfaces and equipment used with a validated cleaning agent, such as scrubbing with alcohol[2][4].
-
Remove PPE carefully in a designated doffing area to avoid self-contamination[4].
-
Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE[4].
5. Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including disposable PPE, weighing papers, and cleaning materials, must be segregated from non-hazardous waste[2].
-
Containerization: Place all contaminated solid waste into a clearly labeled, sealed, and appropriate hazardous waste container[2].
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound"[2].
-
Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed contractor, in accordance with all local, state, and federal regulations[1][2]. Avoid discharging into drains or the environment[1].
References
- 1. oncologymedinfo.com [oncologymedinfo.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Best Practices For Handling Potent APIs [outsourcedpharma.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
